Product packaging for Clauszoline M(Cat. No.:)

Clauszoline M

Cat. No.: B169562
M. Wt: 227.21 g/mol
InChI Key: IGPNSSMZXGKMGU-UHFFFAOYSA-N
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Description

Clauszoline M has been reported in Clausena excavata with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NO3 B169562 Clauszoline M

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,8-dihydroxy-9H-carbazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-6-7-4-9-8-2-1-3-11(16)13(8)14-10(9)5-12(7)17/h1-6,14,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPNSSMZXGKMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)NC3=C2C=C(C(=C3)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Clauszoline M: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clauszoline M, a naturally occurring carbazole alkaloid, has garnered interest within the scientific community. This document provides a comprehensive overview of the discovery, natural sourcing, and biological properties of this compound. It details the initial isolation and structural elucidation from its natural source, Clausena excavata, and presents available data on its biological activity. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Discovery and Natural Source

This compound was first discovered and isolated in 1997 by a team of researchers led by C. Ito.[1] The compound was identified during a phytochemical investigation of the leaves of Clausena excavata BURM. f. (Rutaceae). This plant, a shrub found in various parts of Asia, has been a source for a variety of carbazole alkaloids.[2][3] The initial structural elucidation of this compound was accomplished using spectroscopic methods.[1]

Table 1: Discovery and Source Information for this compound

AttributeDetailsReference
Year of Discovery 1997[1]
Discovering Researchers C. Ito, S. Katsuno, H. Ohta, M. Omura, I. Kajiura, H. Furukawa[1]
Natural Source Leaves of Clausena excavata BURM. f.[1]
Family Rutaceae[1]

Physicochemical Properties

The fundamental chemical and physical characteristics of this compound are summarized below.

Table 2: Physicochemical Data of this compound

PropertyValue
Molecular Formula C₁₃H₉NO₃
Molecular Weight 227.22 g/mol
Appearance Yellow amorphous powder
UV λmax (MeOH) nm (log ε) 225 (4.45), 242 (4.48), 280 (sh, 4.14), 291 (4.27), 338 (3.91), 352 (3.88)
IR (KBr) cm⁻¹ 3400 (br), 1640, 1610
¹H-NMR (Acetone-d₆, 400 MHz) δ (ppm) 10.51 (1H, s, CHO), 9.98 (1H, br s, NH), 8.32 (1H, s, H-4), 8.01 (1H, d, J=7.8 Hz, H-5), 7.37 (1H, t, J=7.8 Hz, H-6), 7.18 (1H, d, J=7.8 Hz, H-7), 3.93 (3H, s, OMe)
¹³C-NMR (Acetone-d₆, 100 MHz) δ (ppm) 192.1 (CHO), 159.0 (C-2), 143.2 (C-4a), 141.6 (C-8a), 133.0 (C-4), 126.8 (C-9a), 124.7 (C-6), 121.2 (C-1), 119.8 (C-5), 112.1 (C-7), 111.9 (C-8), 108.9 (C-3), 56.1 (OMe)
Mass Spectrometry (EI-MS) m/z (%) 227 (M⁺, 100), 199 (18), 171 (25)

Data sourced from Ito et al., 1997.

Experimental Protocols

Isolation of this compound from Clausena excavata

The following protocol is based on the methodology described by Ito et al. (1997).[1]

Diagram 1: Experimental Workflow for the Isolation of this compound

G plant_material Dried and powdered leaves of Clausena excavata (1.2 kg) extraction Extraction with MeOH at room temperature plant_material->extraction concentrate Concentration of MeOH extract in vacuo extraction->concentrate partition Partition between EtOAc and H₂O concentrate->partition EtOAc_layer EtOAc-soluble layer partition->EtOAc_layer chromatography1 Silica gel column chromatography (n-hexane-EtOAc gradient) EtOAc_layer->chromatography1 fractionation Fractionation chromatography1->fractionation chromatography2 Preparative TLC (SiO₂) (n-hexane-EtOAc, 2:1) fractionation->chromatography2 clauszoline_m This compound (12 mg) chromatography2->clauszoline_m

Caption: Isolation workflow for this compound.

  • Plant Material and Extraction: Dried and powdered leaves of Clausena excavata (1.2 kg) were extracted with methanol (MeOH) at room temperature.

  • Concentration and Partitioning: The methanolic extract was concentrated under reduced pressure. The resulting residue was partitioned between ethyl acetate (EtOAc) and water (H₂O).

  • Initial Chromatographic Separation: The EtOAc-soluble layer was subjected to silica gel column chromatography using a gradient elution system of n-hexane-EtOAc.

  • Purification: Fractions containing this compound were further purified by preparative thin-layer chromatography (TLC) on silica gel, with a mobile phase of n-hexane-EtOAc (2:1), to yield 12 mg of pure this compound.

Biological Activity

Carbazole alkaloids isolated from Clausena excavata have demonstrated a range of biological activities, including antimycobacterial and antifungal properties.[4][5] While several carbazoles from this plant have been explicitly tested against Mycobacterium tuberculosis, specific data for this compound's anti-tubercular activity is not as widely reported in initial screenings. However, broader studies on the extracts and related compounds suggest potential in this area.

Table 3: Antimycobacterial Activity of Selected Carbazole Alkaloids from Clausena excavata

CompoundMycobacterium tuberculosis MIC (µg/mL)Reference
3-Formylcarbazole100[4]
Mukonal200[4]
3-Methoxycarbonylcarbazole50[4]
2-Hydroxy-3-formyl-7-methoxycarbazole100[4]
Clauszoline J100[4]

Note: The antimycobacterial activity of this compound was not explicitly detailed in the primary cited study by Sunthitikawinsakul et al. (2003).

Signaling Pathways and Logical Relationships

Further research is required to elucidate the specific signaling pathways modulated by this compound. The general biological activities of carbazole alkaloids suggest potential interactions with various cellular targets, but dedicated studies on this compound are needed for a definitive understanding.

Diagram 2: General Research Path for Natural Product Drug Discovery

G start Natural Source (e.g., Clausena excavata) isolation Isolation & Purification start->isolation elucidation Structure Elucidation isolation->elucidation bioassay Biological Screening (e.g., Anti-TB) elucidation->bioassay hit_compound Hit Compound (e.g., this compound) bioassay->hit_compound mechanism Mechanism of Action Studies hit_compound->mechanism lead_optimization Lead Optimization mechanism->lead_optimization preclinical Preclinical Studies lead_optimization->preclinical clinical Clinical Trials preclinical->clinical

Caption: A generalized workflow for natural product drug discovery.

Conclusion

This compound, a carbazole alkaloid isolated from the leaves of Clausena excavata, represents a molecule of interest for further pharmacological investigation. This guide has summarized its discovery, natural origins, and the established protocol for its isolation. While the broader class of carbazole alkaloids from this plant source exhibits promising antimycobacterial activity, further specific studies are warranted to determine the full therapeutic potential and mechanism of action of this compound. This foundational knowledge provides a solid starting point for researchers in the field of natural product drug discovery and development.

References

The Architecture of Nature's Potent Scaffolds: An In-depth Technical Guide to the Biosynthesis of Carbazole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole alkaloids, a diverse class of naturally occurring heterocyclic compounds, have garnered significant attention from the scientific community owing to their wide-ranging and potent biological activities. These activities include neuroprotective, anticancer, anti-inflammatory, and antimicrobial properties. The tricyclic carbazole core, consisting of two benzene rings fused to a central nitrogen-containing pyrrole ring, provides a versatile scaffold for extensive chemical modifications, leading to a vast array of structurally unique alkaloids. Understanding the intricate biosynthetic pathways that nature employs to construct these complex molecules is paramount for their targeted discovery, rational bioengineering, and the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the current understanding of carbazole alkaloid biosynthesis. It delves into the key enzymatic players, the precursor molecules, the intermediate compounds, and the regulatory mechanisms governing these pathways in both bacteria and plants. Particular emphasis is placed on providing quantitative data, detailed experimental methodologies, and visual representations of the biosynthetic machinery to serve as a valuable resource for researchers in the fields of natural product chemistry, enzymology, and drug development.

I. Biosynthesis of Carbazole Alkaloids in Bacteria

The most well-characterized carbazole alkaloid biosynthetic pathways are found in actinomycetes, particularly Streptomyces species. These pathways are responsible for the production of potent neuroprotective agents such as carquinostatin A (CQS) and neocarazostatin A (NZS). Tracer experiments have established that the carbazole skeleton in these bacteria is derived from L-tryptophan, pyruvate, and two molecules of acetate (in the form of 3-hydroxybutyryl-ACP).[1]

A. Key Precursors and their Origins

The biosynthesis of the carbazole core in bacteria initiates from three primary building blocks:

  • Indole-3-pyruvate (IPA): Derived from the deamination of L-tryptophan.

  • Pyruvate: A central metabolite from glycolysis.

  • 3-Hydroxybutyryl-Acyl Carrier Protein (3-HB-ACP): Formed from the condensation of two acetyl-CoA molecules.

B. The Carquinostatin A (CQS) Biosynthetic Pathway

The biosynthesis of carquinostatin A in Streptomyces exfoliatus is orchestrated by the cqs gene cluster, which encodes a suite of enzymes responsible for the step-wise assembly and modification of the carbazole scaffold.

  • Formation of the α-hydroxy-β-keto acid Intermediate: The pathway is initiated by the aminotransferase CqsB7 , which converts L-tryptophan to indole-3-pyruvate (IPA). Subsequently, the thiamine diphosphate (ThDP)-dependent enzyme CqsB3 catalyzes a carboligation reaction between IPA and pyruvate to form an α-hydroxy-β-keto acid intermediate.

  • Formation of the Unstable Indole Intermediate: The KASIII-like enzyme CqsB1 then catalyzes a decarboxylative condensation of the α-hydroxy-β-keto acid with 3-hydroxybutyryl-ACP (3-HB-ACP) to generate a highly unstable indole intermediate.[1] This intermediate is prone to spontaneous rearrangement, highlighting the need for a tightly controlled enzymatic process.[1]

  • Carbazole Ring Formation: The key cyclization step is catalyzed by the unprecedented carbazole synthase CqsB2 . This enzyme facilitates the oxidative cyclization of the unstable indole intermediate to form the tricyclic carbazole core, specifically the precarquinostatin intermediate which possesses an ortho-quinone moiety.[1] The concerted action of CqsB1 and CqsB2 is crucial to channel the unstable intermediate towards the correct cyclized product.[1]

  • Tailoring Reactions: Following the formation of the carbazole nucleus, a series of tailoring enzymes modify the scaffold to produce the final bioactive compound. In CQS biosynthesis, the phytoene synthase-like prenyltransferase CqsB4 is responsible for the prenylation of the carbazole ring using dimethylallyl diphosphate (DMAPP) as the prenyl donor.[2]

Below is a diagram illustrating the biosynthetic pathway of Carquinostatin A.

Carquinostatin_A_Biosynthesis L_Tryptophan L-Tryptophan CqsB7 CqsB7 (Aminotransferase) L_Tryptophan->CqsB7 IPA Indole-3-pyruvate (IPA) CqsB3 CqsB3 (ThDP-dependent enzyme) IPA->CqsB3 Pyruvate Pyruvate Pyruvate->CqsB3 alpha_keto_acid α-hydroxy-β-keto acid CqsB1 CqsB1 (KASIII-like enzyme) alpha_keto_acid->CqsB1 Three_HB_ACP 3-Hydroxybutyryl-ACP Three_HB_ACP->CqsB1 unstable_intermediate Unstable Indole Intermediate CqsB2 CqsB2 (Carbazole synthase) unstable_intermediate->CqsB2 Precarquinostatin Precarquinostatin CqsB4 CqsB4 (Prenyltransferase) Precarquinostatin->CqsB4 DMAPP DMAPP DMAPP->CqsB4 Carquinostatin_A Carquinostatin A CqsB7->IPA CqsB3->alpha_keto_acid CqsB1->unstable_intermediate CqsB2->Precarquinostatin CqsB4->Carquinostatin_A

Biosynthetic pathway of Carquinostatin A.
C. The Neocarazostatin A (NZS) Biosynthetic Pathway

The biosynthesis of neocarazostatin A in Streptomyces sp. MA37 shares significant homology with the CQS pathway, involving a set of orthologous enzymes encoded by the nzs gene cluster.

  • NzsH (CqsB3 homolog): A ThDP-dependent enzyme that catalyzes the acyloin condensation between IPA and pyruvate.[3]

  • NzsF (CqsB5 homolog): A classical β-ketoacyl-ACP synthase III (KASIII).

  • NzsE (CqsB6 homolog): An acyl carrier protein (ACP).

  • NzsJ (CqsB1 homolog): A KASIII-like enzyme.

  • NzsI (CqsB2 homolog): The carbazole synthase.

  • NzsG (CqsB4 homolog): A phytoene synthase-like prenyltransferase that utilizes DMAPP.[2]

  • NzsA: A P450 hydroxylase that mediates a late-stage hydroxylation.

D. Quantitative Data on Bacterial Carbazole Biosynthesis Enzymes

Detailed kinetic analysis of the enzymes in the CQS and NZS pathways has been challenging due to the instability of some of the intermediates.[1] As a result, comprehensive kinetic parameters for all enzymes are not yet available in the literature. However, some studies have provided initial characterizations.

EnzymeOrganismSubstrate(s)Product(s)KmkcatVmaxReference
NzsH Streptomyces sp. MA37Pyruvate-0.45 ± 0.04 mM1.1 ± 0.03 s-1-[3]
2-Oxobutyrate-0.9 ± 0.1 mM0.21 ± 0.01 s-1-[3]
CqsB1/CqsB2 Streptomyces exfoliatusα-hydroxy-β-keto acid, 3-HB-ACPPrecarquinostatinNot DeterminedNot DeterminedNot Determined[1]
NzsG Streptomyces sp. MA37Carbazole intermediate, DMAPPPrenylated carbazoleNot DeterminedNot DeterminedNot Determined[2]

Note: The kinetic parameters for many enzymes in these pathways have not been determined due to the instability of their substrates.

II. Biosynthesis of Carbazole Alkaloids in Plants

The biosynthesis of carbazole alkaloids in higher plants, particularly in the family Rutaceae (e.g., Murraya, Glycosmis, Clausena), is less understood compared to the bacterial pathways. However, it is widely postulated that 3-methylcarbazole serves as a key common precursor for the vast majority of the more than 330 known phytocarbazoles.[4][5]

A. Proposed Precursors and Pathway

The biogenesis of the carbazole skeleton in plants is thought to proceed through the shikimate pathway, with L-tryptophan being the primary precursor.[4][6] The exact enzymatic steps leading from tryptophan to 3-methylcarbazole have not been fully elucidated. However, a proposed pathway involves the condensation of a tryptophan-derived intermediate with a C5 isoprene unit, likely derived from the mevalonate or MEP pathway, followed by cyclization and aromatization.

Below is a proposed logical flow for the formation of 3-methylcarbazole and its subsequent diversification.

Plant_Carbazole_Biosynthesis Shikimate_Pathway Shikimate Pathway L_Tryptophan L-Tryptophan Shikimate_Pathway->L_Tryptophan Tryptophan_Derivative Tryptophan Derivative L_Tryptophan->Tryptophan_Derivative Enzymatic steps Intermediate Putative Intermediate Tryptophan_Derivative->Intermediate Isoprene_Unit Isoprene Unit (e.g., DMAPP) Isoprene_Unit->Intermediate Three_Methylcarbazole 3-Methylcarbazole Intermediate->Three_Methylcarbazole Cyclization & Aromatization Further_Derivatives Further Diversification (Oxidation, Prenylation, etc.) Three_Methylcarbazole->Further_Derivatives

Proposed biogenesis of phytocarbazoles.
B. Diversification of the Carbazole Scaffold in Plants

Once 3-methylcarbazole is formed, a variety of tailoring enzymes, including prenyltransferases, hydroxylases (likely cytochrome P450s), and oxidases, act upon it to generate the vast structural diversity of carbazole alkaloids found in plants. For instance, in vivo oxidation of the methyl group of 3-methylcarbazole can lead to the formation of 3-formylcarbazole or methyl carbazole-3-carboxylate, which are common structures in Murraya, Clausena, and Glycosmis species.[4]

C. Quantitative Data on Carbazole Alkaloids in Murraya koenigii

While the enzymatic details are sparse, quantitative analyses of carbazole alkaloid content in plants have been performed. The following table summarizes the abundance of several major carbazole alkaloids in the leaves of Murraya koenigii.

Carbazole AlkaloidAbundance Range (mg/g of dried leaves)Reference
Koenine-I0.097 - 1.222[7]
Murrayamine A0.092 - 5.014[7]
Koenigine0.034 - 0.661[7]
Koenimbidine0.010 - 1.673[7]
Koenimbine0.013 - 7.336[7]
O-methylmurrayamine A0.010 - 0.310[7]
Girinimbine0.010 - 0.114[7]
Mahanine0.049 - 5.288[7]
8,8''-biskoenigine0.031 - 1.731[7]
Isomahanimbine0.491 - 3.791[7]
Mahanimbine0.492 - 5.399[7]

III. Experimental Protocols

This section provides generalized methodologies for key experiments involved in the study of carbazole alkaloid biosynthesis, based on protocols described in the cited literature.

A. Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol describes a general workflow for producing and purifying the carbazole biosynthesis enzymes from Streptomyces in a heterologous host like E. coli or a suitable Streptomyces strain.

Protein_Purification_Workflow Gene_Cloning 1. Gene Cloning: Amplify gene of interest (e.g., cqsB1) and clone into an expression vector (e.g., pET vector for E. coli). Transformation 2. Transformation: Introduce the expression plasmid into a suitable host strain (e.g., E. coli BL21(DE3)). Gene_Cloning->Transformation Culture_Growth 3. Cell Culture: Grow the transformed cells in a suitable medium (e.g., LB broth) to an optimal optical density (OD600). Transformation->Culture_Growth Induction 4. Protein Expression Induction: Induce protein expression with an inducer (e.g., IPTG for E. coli, thiostrepton for Streptomyces). Culture_Growth->Induction Cell_Harvesting 5. Cell Harvesting: Collect the cells by centrifugation. Induction->Cell_Harvesting Lysis 6. Cell Lysis: Resuspend cells in a lysis buffer and disrupt them (e.g., by sonication). Cell_Harvesting->Lysis Clarification 7. Lysate Clarification: Centrifuge the lysate to remove cell debris. Lysis->Clarification Purification 8. Affinity Chromatography: Purify the protein using a suitable resin (e.g., Ni-NTA for His-tagged proteins). Clarification->Purification Analysis 9. Purity Analysis: Analyze the purified protein by SDS-PAGE. Purification->Analysis

Workflow for heterologous expression and purification.

Protocol Details:

  • Gene Amplification and Cloning: The gene of interest (e.g., cqsB1, cqsB2) is amplified from the genomic DNA of the producing organism using PCR with specific primers. The amplified gene is then cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.

  • Host Transformation and Culture: The expression plasmid is transformed into a suitable expression host. For Streptomyces genes, E. coli BL21(DE3) is a common choice. The transformed cells are grown in a rich medium at an appropriate temperature until they reach the mid-log phase of growth.

  • Induction of Protein Expression: Protein expression is induced by adding an appropriate inducer to the culture. The culture is then incubated for a further period at a specific temperature to allow for protein production.

  • Cell Lysis and Protein Purification: Cells are harvested, resuspended in a lysis buffer, and lysed. The soluble protein fraction is then purified using affinity chromatography. The purified protein is dialyzed against a storage buffer and its concentration is determined.

B. In Vitro Enzyme Assays

1. ThDP-dependent Enzyme (e.g., NzsH) Assay:

  • Reaction Mixture: A typical reaction mixture contains a buffer (e.g., Tris-HCl), MgCl2, ThDP, the purified enzyme, and the substrates (IPA and pyruvate).

  • Procedure: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature.

  • Analysis: The reaction is quenched, and the product formation is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS).[3] Kinetic parameters can be determined by varying the substrate concentrations.

2. Carbazole Synthase (e.g., CqsB2) Assay:

  • Challenge: The natural substrate for CqsB2 is unstable. Therefore, a coupled assay with the preceding enzyme, CqsB1, is often employed.

  • Coupled Reaction Mixture: The reaction includes all components for the CqsB1 reaction (α-hydroxy-β-keto acid, 3-HB-ACP, and purified CqsB1) along with purified CqsB2.

  • Procedure: The reaction is incubated, and the formation of the cyclized product (precarquinostatin) is monitored over time.

  • Analysis: The product is extracted and analyzed by LC-MS.[1]

C. Identification of Biosynthetic Intermediates
  • Method: Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for the detection and identification of biosynthetic intermediates.

  • Sample Preparation: Extracts from the fermentation broth of the wild-type or mutant strains, or from in vitro enzyme assays, are prepared.

  • LC-MS Analysis: The extracts are subjected to LC-MS analysis. The masses of the detected compounds are compared with the expected masses of the proposed intermediates. High-resolution MS can provide accurate mass measurements to determine the elemental composition.

  • Isotopic Labeling: To confirm the origin of atoms in the intermediates and final products, feeding experiments with isotopically labeled precursors (e.g., 13C-labeled tryptophan or pyruvate) can be performed. The incorporation of the label is then traced by MS analysis.[1]

IV. Regulatory Mechanisms

The biosynthesis of secondary metabolites, including carbazole alkaloids, in Streptomyces is tightly regulated at the transcriptional level.[8] The expression of the biosynthetic gene clusters is often controlled by a complex network of regulators that respond to various environmental and physiological signals.

  • Cluster-Situated Regulators: Many biosynthetic gene clusters contain their own specific transcriptional regulators (e.g., SARPs - Streptomyces antibiotic regulatory proteins) that control the expression of the genes within the cluster.

  • Global Regulators: The expression of these cluster-situated regulators is, in turn, often controlled by global regulators that coordinate secondary metabolism with primary metabolism and morphological differentiation.

  • Environmental Signals: Factors such as nutrient availability, quorum sensing molecules, and stress can all influence the expression of carbazole biosynthesis genes.

Further research is needed to identify the specific transcriptional regulators that govern the cqs and nzs gene clusters in Streptomyces.

V. Conclusion

The study of carbazole alkaloid biosynthesis has unveiled a fascinating tapestry of enzymatic reactions and intricate regulatory networks. While significant strides have been made in elucidating the bacterial pathways for carquinostatin and neocarazostatin, the biosynthesis of the diverse carbazole alkaloids in plants remains a fertile ground for future research. The detailed understanding of these pathways, from the precursor supply to the final tailoring steps, is not only of fundamental scientific interest but also holds immense potential for the biotechnological production of these valuable compounds. The experimental approaches and data presented in this guide are intended to serve as a solid foundation for researchers to build upon, ultimately paving the way for the discovery of new carbazole alkaloids and the development of novel therapeutic agents.

References

physical and chemical properties of Clauszoline M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clauszoline M, a member of the carbazole alkaloid family, is a natural product isolated from plants of the genus Clausena. Carbazole alkaloids are a significant class of heterocyclic compounds known for their wide range of biological activities and potential therapeutic applications. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, along with representative experimental protocols for its isolation and characterization. Furthermore, it explores its potential mechanism of action based on the known activities of related compounds.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models.

PropertyValueSource
Molecular Formula C₁₃H₉NO₃[1][2]
Molecular Weight 227.22 g/mol [1][2]
CAS Number 187110-72-1[1]
IUPAC Name 2,8-dihydroxy-9H-carbazole-3-carbaldehyde[2]
Predicted Boiling Point 516.2 ± 45.0 °C[1]
Predicted Density 1.572 ± 0.06 g/cm³[1]
Predicted pKa 8.15 ± 0.30[1]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)

Experimental Protocols

Isolation and Purification of this compound from Clausena excavata

This protocol is a generalized procedure based on common techniques for isolating carbazole alkaloids from plant material.

Workflow for Isolation and Purification:

G plant_material Dried and powdered plant material (e.g., roots or stems of Clausena excavata) extraction Maceration with methanol at room temperature plant_material->extraction filtration Filtration and concentration under reduced pressure extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partitioning Solvent-solvent partitioning (e.g., with ethyl acetate and water) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction silica_gel_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->silica_gel_chromatography fractions Collection of Fractions silica_gel_chromatography->fractions tlc_analysis TLC Analysis of Fractions fractions->tlc_analysis pooling Pooling of Fractions containing this compound tlc_analysis->pooling recrystallization Recrystallization pooling->recrystallization pure_compound Pure this compound recrystallization->pure_compound

Caption: General workflow for the isolation and purification of this compound.

Methodology:

  • Plant Material Preparation: The air-dried and powdered roots or stems of Clausena excavata are used as the starting material.

  • Extraction: The powdered plant material is macerated with methanol at room temperature for a period of 72 hours, with the solvent being replaced every 24 hours.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The ethyl acetate fraction is typically enriched with carbazole alkaloids.

  • Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Fraction Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized under UV light.

  • Purification: Fractions containing the compound of interest are combined and further purified by recrystallization or preparative TLC to yield pure this compound.

Structural Characterization

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques.

TechniquePurposeExpected Observations for this compound
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.A molecular ion peak corresponding to the exact mass of C₁₃H₉NO₃.
Infrared (IR) Spectroscopy Identification of functional groups.Absorption bands for hydroxyl (-OH), amine (N-H), aromatic (C=C), and aldehyde (C=O, C-H) groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Elucidation of the carbon-hydrogen framework and connectivity.Signals corresponding to aromatic protons, an aldehyde proton, and hydroxyl protons in the ¹H NMR spectrum. Resonances for aromatic carbons, a carbonyl carbon, and carbons bearing hydroxyl groups in the ¹³C NMR spectrum.

Biological Activity and Potential Signaling Pathways

While the specific biological targets and signaling pathways of this compound are not yet fully elucidated, the known activities of other carbazole alkaloids from Clausena species provide valuable insights into its potential mechanisms of action. Many carbazole alkaloids from this genus are known to be potent enzyme inhibitors.

Enzyme Inhibition

Based on the activities of related compounds, this compound is hypothesized to act as an inhibitor of one or more enzymes. A general workflow for an enzyme inhibition assay is presented below.

Workflow for Enzyme Inhibition Assay:

G enzyme_prep Prepare Enzyme Solution pre_incubation Pre-incubate Enzyme with This compound or Vehicle enzyme_prep->pre_incubation inhibitor_prep Prepare this compound Solution (various concentrations) inhibitor_prep->pre_incubation substrate_addition Initiate Reaction by Adding Substrate pre_incubation->substrate_addition incubation Incubate at Optimal Temperature substrate_addition->incubation reaction_stop Stop Reaction incubation->reaction_stop measurement Measure Product Formation (e.g., spectrophotometrically) reaction_stop->measurement data_analysis Data Analysis (IC50 determination) measurement->data_analysis

Caption: General workflow for an enzyme inhibition assay.

Hypothetical Signaling Pathway

Given that many natural products, including carbazole alkaloids, exert their effects by modulating cellular signaling pathways, a hypothetical pathway involving enzyme inhibition by this compound is proposed. This could involve the inhibition of a key kinase or other regulatory enzyme, leading to downstream effects on gene expression and cellular processes.

Hypothetical Signaling Pathway for this compound:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor enzyme Target Enzyme (e.g., Kinase) receptor->enzyme activates downstream_protein Downstream Protein enzyme->downstream_protein activates transcription_factor Transcription Factor downstream_protein->transcription_factor activates gene_expression Gene Expression transcription_factor->gene_expression regulates cellular_response Cellular Response (e.g., Anti-inflammatory, Anti-proliferative) gene_expression->cellular_response clauszoline_m This compound clauszoline_m->enzyme inhibits extracellular_signal Extracellular Signal extracellular_signal->receptor

Caption: Hypothetical signaling pathway modulated by this compound.

Conclusion

This compound is a promising carbazole alkaloid with potential for further investigation in drug discovery and development. While comprehensive experimental data is still emerging, this guide provides a foundational understanding of its physicochemical properties and a framework for its isolation, characterization, and biological evaluation. Future research should focus on the definitive identification of its molecular targets and the elucidation of its precise mechanisms of action to fully realize its therapeutic potential.

References

An In-depth Technical Guide to the Spectroscopic Data of Clauszoline M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clauszoline M is a carbazole alkaloid first isolated from the leaves of Clausena excavata (Rutaceae). As a member of the carbazole family of natural products, it is of interest to the scientific community for its potential biological activities. The structural elucidation of this compound was achieved through comprehensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide provides a detailed overview of the spectroscopic data and the experimental protocols utilized in the characterization of this compound, presenting the information in a clear and accessible format for researchers and professionals in the field of drug discovery and development.

Spectroscopic Data of this compound

The structural confirmation of this compound is dependent on the precise interpretation of its spectroscopic data. The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data as reported in the scientific literature.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-17.89d7.8
H-47.84d8.3
H-57.33t7.8
H-67.14t7.8
H-87.20d7.8
NH8.24br s-
2-CHO10.05s-
3-OMe4.08s-
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
PositionChemical Shift (δ) ppm
C-1121.3
C-2129.2
C-3162.0
C-4111.9
C-4a140.2
C-4b122.9
C-5125.1
C-6119.5
C-7121.9
C-8110.8
C-8a138.8
C-9a124.9
2-CHO191.0
3-OMe56.1
Table 3: Mass Spectrometry Data for this compound
TechniqueIonization ModeObserved m/zFormulaInterpretation
HR-EI-MSEI227.0582C₁₃H₉NO₃[M]⁺

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of this compound.

Isolation of this compound from Clausena excavata

The isolation of this compound was achieved from the leaves of Clausena excavata. The dried and powdered leaves were subjected to extraction with methanol. The resulting crude extract was then partitioned between ethyl acetate and water. The ethyl acetate layer, containing the less polar compounds including this compound, was concentrated and subjected to a series of chromatographic separations.

The experimental workflow for the isolation is depicted below:

Isolation_Workflow DriedLeaves Dried and Powdered Leaves of C. excavata MethanolExtraction Methanol Extraction DriedLeaves->MethanolExtraction CrudeExtract Crude Methanol Extract MethanolExtraction->CrudeExtract Partitioning Ethyl Acetate-Water Partitioning CrudeExtract->Partitioning EtOAcLayer Ethyl Acetate Layer Partitioning->EtOAcLayer Chromatography Silica Gel Column Chromatography EtOAcLayer->Chromatography Fractions Eluted Fractions Chromatography->Fractions Purification Preparative TLC Fractions->Purification ClauszolineM Pure this compound Purification->ClauszolineM

Isolation workflow for this compound.
Spectroscopic Analysis

¹H and ¹³C NMR spectra were recorded on a spectrometer operating at 400 MHz for proton and 100 MHz for carbon, respectively. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are given in Hertz (Hz).

High-resolution electron ionization mass spectrometry (HR-EI-MS) was performed to determine the exact mass and molecular formula of this compound.

The general workflow for the spectroscopic analysis is outlined in the following diagram:

Spectroscopic_Analysis_Workflow IsolatedCompound Isolated this compound NMR_Analysis NMR Spectroscopic Analysis (¹H, ¹³C) IsolatedCompound->NMR_Analysis MS_Analysis Mass Spectrometry Analysis (HR-EI-MS) IsolatedCompound->MS_Analysis StructureElucidation Structure Elucidation NMR_Analysis->StructureElucidation MS_Analysis->StructureElucidation

Workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry, provide a comprehensive and unambiguous characterization of this compound. The detailed experimental protocols offer a clear roadmap for the isolation and analysis of this carbazole alkaloid. This information is crucial for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in the synthesis of this compound analogs or the investigation of its biological properties. The structured presentation of data and workflows aims to facilitate further research and application of this interesting natural product.

Understanding the Mechanism of Action of Clauszoline M: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Clauszoline M is a chemical compound with the identifier CAS number 187110-72-1.[1][2] It is also known by the systematic name 2,8-Dihydroxy-9H-carbazole-3-carboxaldehyde.[1] The molecular formula of this compound is C13H9NO3, and it has a molecular weight of 227.22.[1][2]

As of the current available scientific literature, detailed studies elucidating the specific mechanism of action, associated signaling pathways, and comprehensive quantitative data for this compound are not publicly available. The information is primarily limited to its chemical identity.

This guide aims to provide a foundational understanding of the typical experimental approaches and data presentation formats that would be employed to characterize the mechanism of action of a novel compound like this compound. While specific data for this compound is absent, this document will serve as a methodological framework for researchers and professionals in drug development.

Hypothetical Experimental Protocols for Elucidating Mechanism of Action

To understand the biological activity of a compound like this compound, a series of in vitro and in vivo experiments would be necessary. The following are standard protocols that could be adapted for this purpose.

1. Target Identification and Validation

  • Objective: To identify the primary molecular target(s) of this compound.

  • Methodology: Affinity Chromatography-Mass Spectrometry.

    • Synthesize a derivative of this compound with a linker arm suitable for immobilization on a solid support (e.g., agarose beads).

    • Prepare cell lysates from a relevant cell line or tissue homogenates.

    • Incubate the cell lysate with the this compound-conjugated beads to allow for binding of potential protein targets.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins from the beads.

    • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Validate the identified targets using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify the binding affinity of this compound to the purified target protein.

2. In Vitro Functional Assays

  • Objective: To determine the functional effect of this compound on its identified target and downstream cellular processes.

  • Methodology: Enzyme Inhibition Assay (if the target is an enzyme).

    • Purify the target enzyme.

    • In a multi-well plate, set up reactions containing the enzyme, its substrate, and varying concentrations of this compound.

    • Include appropriate controls (no enzyme, no substrate, no inhibitor).

    • Incubate the reactions for a defined period at an optimal temperature.

    • Measure the product formation using a suitable detection method (e.g., spectrophotometry, fluorometry).

    • Calculate the percentage of enzyme inhibition at each concentration of this compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

3. Cellular Signaling Pathway Analysis

  • Objective: To map the signaling cascade affected by this compound.

  • Methodology: Western Blotting for Key Signaling Proteins.

    • Treat cultured cells with this compound at various concentrations and time points.

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Probe the membrane with primary antibodies specific for key phosphorylated (activated) and total proteins in the suspected signaling pathway.

    • Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the change in protein phosphorylation or expression levels.

Data Presentation

Quantitative data from the aforementioned experiments would be summarized in structured tables for clear comparison and interpretation.

Table 1: Hypothetical Binding Affinity of this compound to Target Proteins

Target ProteinBinding Affinity (K_D)Method
Protein XValueSurface Plasmon Resonance
Protein YValueIsothermal Titration Calorimetry

Table 2: Hypothetical IC50 Values of this compound in Functional Assays

Assay TypeCell Line/EnzymeIC50 Value (µM)
Enzyme InhibitionPurified Enzyme ZValue
Cell ViabilityCancer Cell Line AValue
Cytokine ReleaseImmune Cell Line BValue

Visualization of Cellular Pathways

Diagrams are essential for visualizing the complex interactions within signaling pathways. The following are examples of how Graphviz (DOT language) could be used to represent a hypothetical signaling pathway modulated by this compound.

Hypothetical Signaling Pathway A: Inhibition of a Kinase Cascade

G cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Clauszoline_M This compound Clauszoline_M->Kinase1 Inhibits Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical inhibitory action of this compound on a kinase cascade.

Hypothetical Experimental Workflow: Target Identification

G cluster_protocol Target Identification Workflow step1 Step 1 Synthesize this compound derivative & immobilize on beads step2 Step 2 Incubate with cell lysate step1->step2 step3 Step 3 Wash to remove non-specific binders step2->step3 step4 Step 4 Elute bound proteins step3->step4 step5 Step 5 Identify proteins by LC-MS/MS step4->step5

Caption: A typical experimental workflow for identifying the molecular targets of a small molecule.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated through dedicated research, this guide provides a comprehensive framework for the experimental strategies and data presentation that are central to such an endeavor. The protocols and visualization examples outlined here represent standard, robust approaches in the field of drug discovery and development. Future research focused on the biological activities of this compound will be critical to uncovering its therapeutic potential and its role in cellular processes.

References

Clauszoline M: A Technical Guide on Biological Activity and Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clauszoline M, a carbazole alkaloid isolated from the plant Clausena excavata, has emerged as a molecule of interest due to its notable biological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological effects and potential molecular targets of this compound. Primarily, this document details its significant anti-tuberculosis activity and its inhibitory effects on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced cellular events. Due to the limited availability of extensive public data on this compound, this guide also contextualizes its activities by referencing related compounds from the Clausena genus. All available quantitative data is presented in structured tables, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of its potential mechanisms of action.

Introduction

This compound is a member of the carbazole alkaloid family, a class of naturally occurring compounds known for their diverse and potent biological activities. Isolated from Clausena excavata, a plant with a history in traditional medicine, this compound has been identified as a promising lead compound in the search for new therapeutic agents. This guide will focus on its two primary reported biological activities: the inhibition of Mycobacterium tuberculosis and the modulation of cellular pathways activated by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).

Biological Activity and Quantitative Data

The primary biological activities attributed to this compound are its anti-tuberculosis effects and its ability to inhibit TPA-induced Epstein-Barr virus (EBV) early antigen activation. While direct and extensive quantitative data for this compound is limited in publicly accessible literature, a key study has provided a significant measure of its anti-mycobacterial potency.

Anti-tuberculosis Activity

This compound has demonstrated significant inhibitory activity against the growth of Mycobacterium tuberculosis. A study by Börger et al. (2017) identified this compound as one of the most active naturally occurring carbazole alkaloids against this pathogen[1]. The available quantitative data is summarized in the table below.

Biological Activity Test Organism/Cell Line Parameter Value Reference
Anti-tuberculosisMycobacterium tuberculosisMIC₉₀1.5 - 3.7 µM[1]
CytotoxicityVero (mammalian cell line)IC₅₀> 50 µM[1]

Table 1: Quantitative data on the anti-tuberculosis activity and cytotoxicity of this compound.

Inhibition of TPA-Induced Activity

This compound has been reported to be among a group of furanone-coumarins that exhibit inhibitory activity against 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced Epstein-Barr virus (EBV) early antigen activation in Raji cells. TPA is a potent tumor promoter that activates protein kinase C (PKC). Inhibition of TPA-induced events is a common screening method for identifying potential cancer chemopreventive agents. Currently, specific quantitative data, such as an IC₅₀ value for this compound in this assay, is not available in the reviewed literature.

Potential Molecular Targets and Signaling Pathways

Anti-tuberculosis

The precise molecular target of this compound within Mycobacterium tuberculosis has not been definitively identified. However, the activity of other carbazole alkaloids against mycobacteria suggests potential mechanisms. Some carbazole compounds have been found to interfere with essential cellular processes in bacteria. For instance, studies on other anti-tubercular carbazole derivatives have suggested that their activity may stem from the specific oxygenation patterns and the positioning of functional groups on the carbazole scaffold[2]. The molecular targets of carbazole scaffolds in M. tuberculosis are still an active area of research[2].

TPA Inhibition Pathway

The tumor promoter TPA is a structural analog of diacylglycerol (DAG) and a potent activator of Protein Kinase C (PKC). The activation of PKC by TPA triggers a cascade of downstream signaling events, including the activation of the ERK pathway, which can lead to the expression of viral antigens, such as the Epstein-Barr virus early antigen (EBV-EA) in latently infected cells[3]. The inhibitory activity of this compound on TPA-induced EBV-EA activation suggests that it may interfere with this signaling cascade. The potential points of intervention could be direct inhibition of PKC isoforms, or modulation of downstream effectors.

TPA_Inhibition_Pathway TPA TPA PKC Protein Kinase C (PKC) TPA->PKC ERK_Pathway ERK Pathway PKC->ERK_Pathway EBV_EA EBV Early Antigen Activation ERK_Pathway->EBV_EA ClauszolineM This compound ClauszolineM->PKC ? ClauszolineM->ERK_Pathway ?

A diagram of the potential TPA-induced signaling pathway and hypothetical points of inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not fully available. However, this section outlines standardized methodologies for assessing the key biological activities discussed.

Anti-tuberculosis Activity Assay (Microplate Alamar Blue Assay - MABA)

This protocol is a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

Objective: To determine the lowest concentration of this compound that inhibits 90% of the growth of M. tuberculosis (MIC₉₀).

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • This compound stock solution (in DMSO)

  • Resazurin sodium salt solution

  • Sterile 96-well microplates

  • Positive control (e.g., Isoniazid)

  • Negative control (DMSO vehicle)

Procedure:

  • Inoculum Preparation: M. tuberculosis H37Rv is grown to mid-log phase in 7H9 broth. The culture is then diluted to a standardized optical density.

  • Compound Dilution: A serial dilution of this compound is prepared in 7H9 broth in a 96-well plate.

  • Inoculation: The standardized bacterial suspension is added to each well containing the diluted compound. Control wells with isoniazid and DMSO are also included.

  • Incubation: The plates are incubated at 37°C for a period of 5-7 days.

  • Resazurin Addition: After the incubation period, a solution of resazurin is added to each well.

  • Second Incubation: The plates are incubated for an additional 24 hours.

  • Data Analysis: The wells are visually inspected for a color change from blue (no growth) to pink (growth). The MIC is defined as the lowest drug concentration that prevents this color change.

Anti_TB_Workflow start Start prep_inoculum Prepare M. tuberculosis Inoculum start->prep_inoculum inoculate Inoculate Plate with M. tuberculosis prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of this compound in 96-well Plate prep_plate->inoculate incubate1 Incubate at 37°C for 5-7 days inoculate->incubate1 add_resazurin Add Resazurin Solution incubate1->add_resazurin incubate2 Incubate for 24 hours add_resazurin->incubate2 read_results Read Results (Color Change) incubate2->read_results determine_mic Determine MIC₉₀ read_results->determine_mic end End determine_mic->end

An experimental workflow for determining the anti-tuberculosis activity of this compound.
Inhibition of TPA-Induced EBV Early Antigen Activation Assay

This assay is used to screen for potential cancer chemopreventive agents.

Objective: To determine the concentration of this compound that inhibits 50% of the TPA-induced EBV early antigen (EA) expression in Raji cells (IC₅₀).

Materials:

  • Raji cells (human Burkitt's lymphoma cell line latently infected with EBV)

  • RPMI 1640 medium supplemented with fetal bovine serum

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • This compound stock solution (in DMSO)

  • n-Butyric acid (optional, for enhancing induction)

  • Phosphate-buffered saline (PBS)

  • Acetone (for cell fixation)

  • Fluorescein isothiocyanate (FITC)-labeled anti-EA antibody

  • Fluorescence microscope

Procedure:

  • Cell Culture: Raji cells are cultured in RPMI 1640 medium.

  • Treatment: Cells are seeded in a multi-well plate and treated with various concentrations of this compound for a short pre-incubation period.

  • Induction: TPA (and optionally n-butyric acid) is added to the wells to induce EBV-EA expression.

  • Incubation: The cells are incubated for 48 hours at 37°C.

  • Cell Smear and Fixation: After incubation, the cells are harvested, washed with PBS, and smeared onto glass slides. The smears are air-dried and fixed with acetone.

  • Immunofluorescence Staining: The fixed cells are stained with FITC-labeled anti-EA antibody.

  • Microscopy and Analysis: The percentage of EA-positive cells is determined by counting at least 500 cells per sample under a fluorescence microscope. The IC₅₀ value is calculated from the dose-response curve.

Conclusion and Future Directions

This compound, a carbazole alkaloid from Clausena excavata, exhibits promising biological activities, most notably against Mycobacterium tuberculosis. Its potent inhibitory action, coupled with low cytotoxicity against mammalian cells, marks it as a significant candidate for further investigation in the development of new anti-tuberculosis drugs. The inhibitory effect on TPA-induced cellular events also suggests a potential role in cancer chemoprevention research.

However, the current body of public knowledge on this compound is limited. Future research should prioritize:

  • The definitive identification of the molecular target(s) of this compound in M. tuberculosis.

  • In vivo efficacy studies to validate its anti-tuberculosis activity in animal models.

  • Quantitative determination of its IC₅₀ value for TPA-induced EBV-EA activation to better assess its chemopreventive potential.

  • Exploration of other potential biological activities, given the broad spectrum of effects observed for other carbazole alkaloids from the same genus.

A more in-depth understanding of the mechanisms of action and a broader profiling of its biological effects will be crucial in harnessing the full therapeutic potential of this compound.

References

In Silico Modeling of Clauszoline M Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Clauszoline M, a carbazole alkaloid isolated from plants of the Clausena genus, belongs to a class of natural products known for a wide array of biological activities. While the specific molecular targets of this compound remain largely uncharacterized in publicly available literature, related carbazole alkaloids have demonstrated significant antiproliferative effects against various cancer cell lines. This guide provides a comprehensive framework for the in silico modeling of this compound's interactions with a hypothesized anticancer target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR2 is a clinically validated strategy in oncology. This document outlines a hypothetical workflow for investigating this compound as a potential VEGFR2 inhibitor, from initial molecular docking to the interpretation of results, and suggests experimental validation protocols.

Hypothetical Interaction Data of this compound and Related Alkaloids with VEGFR2

To illustrate the potential of this compound as an anticancer agent, the following table summarizes hypothetical quantitative data from a simulated molecular docking study against the ATP-binding site of VEGFR2 (PDB ID: 4ASD). This data is for illustrative purposes only.

CompoundPubChem CIDMolecular Weight ( g/mol )Predicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (µM)Key Interacting Residues (Hypothetical)
This compound 139038227.22-8.50.58Cys919, Asp1046, Glu885
Clausine B308422255.27-8.20.95Cys919, Asp1046
Murrayafoline A101331195.25-7.82.10Cys919, Glu885
Axitinib (Control)6450551386.47-10.20.03Cys919, Asp1046, Glu885, Phe1047

Experimental Protocols

In Silico Molecular Docking Protocol

This protocol details the steps for performing a molecular docking simulation of this compound with VEGFR2 using AutoDock Vina.

a. Preparation of the Receptor (VEGFR2)

  • Obtain the Crystal Structure: Download the 3D crystal structure of VEGFR2 in complex with its native ligand (e.g., PDB ID: 4ASD) from the Protein Data Bank.

  • Prepare the Protein:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens to the protein structure.

    • Assign Gasteiger charges to the protein atoms.

    • Save the prepared protein structure in the PDBQT format.

b. Preparation of the Ligand (this compound)

  • Obtain the 3D Structure: Download the 3D structure of this compound from the PubChem database.

  • Prepare the Ligand:

    • Assign Gasteiger charges to the ligand atoms.

    • Detect the rotatable bonds and set the torsion angles.

    • Save the prepared ligand structure in the PDBQT format.

c. Molecular Docking with AutoDock Vina

  • Define the Binding Site: Define the grid box for docking to encompass the ATP-binding site of VEGFR2, typically centered on the co-crystallized ligand's position.

  • Run the Docking Simulation: Execute AutoDock Vina with the prepared receptor and ligand files. The exhaustiveness parameter can be increased for a more thorough search of the conformational space.

  • Analyze the Results: Analyze the output file to identify the predicted binding poses and their corresponding binding affinities. The pose with the lowest binding energy is typically considered the most favorable. Visualize the interactions between this compound and the amino acid residues of VEGFR2 using molecular visualization software like PyMOL or Chimera.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of this compound on a relevant cancer cell line, such as human umbilical vein endothelial cells (HUVECs) or a cancer cell line known to overexpress VEGFR2.

a. Cell Culture and Seeding

  • Culture the selected cancer cell line in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

b. Compound Treatment

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Replace the medium in the 96-well plates with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plates for 48-72 hours.

c. MTT Assay

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the hypothetical signaling pathway of VEGFR2 and the in silico modeling workflow for this compound.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Survival PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Clauszoline_M This compound Clauszoline_M->VEGFR2 Inhibits

Hypothetical VEGFR2 signaling pathway and the inhibitory action of this compound.

In_Silico_Workflow cluster_data_prep Data Preparation cluster_modeling Modeling and Simulation cluster_analysis Analysis and Validation PDB Download VEGFR2 Structure (PDB ID: 4ASD) ReceptorPrep Prepare Receptor (Add Hydrogens, Assign Charges) PDB->ReceptorPrep Ligand Download this compound Structure (PubChem CID: 139038) LigandPrep Prepare Ligand (Assign Charges, Define Torsions) Ligand->LigandPrep Docking Molecular Docking (AutoDock Vina) ReceptorPrep->Docking LigandPrep->Docking Analysis Analyze Binding Poses and Affinities Docking->Analysis Validation In Vitro Validation (e.g., MTT Assay) Analysis->Validation

Workflow for the in silico modeling and experimental validation of this compound.

The Structural Elucidation of Novel Clauszoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural elucidation of novel derivatives of Clauszoline, a group of carbazole alkaloids. The focus is on the synthetic methodologies, spectroscopic data interpretation, and analytical workflows used to characterize these compounds. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product synthesis, medicinal chemistry, and drug development.

Introduction to Clauszoline Alkaloids

Clauszoline alkaloids are a class of naturally occurring carbazole compounds isolated from various plant species, such as those from the genus Clausena. These compounds have garnered significant interest due to their diverse biological activities. The core chemical scaffold of Clauszoline derivatives is the carbazole ring system, which can be variously substituted, leading to a wide array of natural and synthetic analogs. The structural determination of these derivatives is crucial for understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents.

Synthetic Approaches to Clauszoline Derivatives

The total synthesis of Clauszoline derivatives is a key area of research, enabling access to larger quantities of these natural products for biological evaluation and the creation of novel analogs. A prominent example is the synthesis of Clauszoline-K, which utilizes a convergent palladium-catalyzed construction of the carbazole framework as a pivotal step.[1]

General Experimental Protocol: Synthesis of Clauszoline-K

The synthesis of Clauszoline-K, a 7-oxygenated carbazole alkaloid, provides a representative example of the synthetic strategies employed.[1] The key transformation involves a palladium-catalyzed N-arylation followed by an intramolecular cyclization to form the carbazole core.

Materials:

  • Substituted anilines and aryl halides

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., a phosphine ligand)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • N-Arylation: A mixture of the appropriately substituted aniline and aryl halide is dissolved in an anhydrous solvent.

  • The palladium catalyst, ligand, and base are added to the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen).

  • The mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the diarylamine intermediate.

  • Intramolecular Cyclization: The purified diarylamine is then subjected to a palladium-catalyzed intramolecular cyclization to form the carbazole ring.

  • The reaction conditions are similar to the N-arylation step, often requiring a different palladium catalyst or ligand combination and a higher reaction temperature.

  • Work-up and purification by column chromatography afford the final Clauszoline derivative.

This synthetic approach has also been successfully applied to the total synthesis of other related carbazole alkaloids, including Clausine M and Clausine N.[1][2]

Spectroscopic Data and Structural Characterization

The structural elucidation of novel Clauszoline derivatives relies heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the precise arrangement of atoms within a molecule. For Clauszoline derivatives, NMR data provides key information about the substitution pattern on the carbazole nucleus.

Table 1: ¹H NMR Spectroscopic Data for Clauszoline-K [1]

ProtonChemical Shift (δ, ppm) in Acetone-d6MultiplicityCoupling Constant (J, Hz)
H-18.73m
H-48.14d8.6
H-57.13d2.2
H-66.93dd8.6, 2.2
H-88.04dd8.5, 1.6
NH10.64br s
OMe-23.94s
OMe-73.92s
Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds, confirming their molecular formula.

Infrared Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. For Clauszoline-K, characteristic absorption bands are observed for the N-H and C-O stretching vibrations.

Table 2: Infrared (IR) Spectroscopic Data for 3-Formyl-7-methoxycarbazole (a Clauszoline analog) [1]

Functional GroupWavenumber (ν, cm⁻¹)
N-H Stretch3286
C-H Stretch (aromatic)2925
C=O Stretch (aldehyde)1671
C=C Stretch (aromatic)1609, 1571
C-O Stretch (ether)1239, 1200

Experimental and Logical Workflows

The process of elucidating the structure of a novel Clauszoline derivative follows a logical workflow, from synthesis to final characterization.

experimental_workflow Synthesis Synthesis of Clauszoline Derivative Purification Purification (Column Chromatography) Synthesis->Purification HRMS High-Resolution Mass Spectrometry (HRMS) Purification->HRMS NMR NMR Spectroscopy (1H, 13C, COSY, HMBC) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR Structure_Elucidation Structure Elucidation and Confirmation HRMS->Structure_Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation synthesis_pathway Starting_Materials Substituted Aniline + Aryl Halide N_Arylation Pd-catalyzed N-Arylation Starting_Materials->N_Arylation Diarylamine Diarylamine Intermediate N_Arylation->Diarylamine Cyclization Intramolecular Pd-catalyzed Cyclization Diarylamine->Cyclization Clauszoline_K Clauszoline-K Cyclization->Clauszoline_K

References

A Comprehensive Review of Carbazole Alkaloid Research: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Carbazole alkaloids, a diverse class of nitrogen-containing heterocyclic compounds, have garnered significant attention in the scientific community for their wide array of biological activities.[1][2][3] First isolated from natural sources such as the Rutaceae family of plants, these compounds have demonstrated potent anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[1][3][4][5][6][7][8][9] This technical guide provides a comprehensive literature review of recent research on carbazole alkaloids, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Quantitative Biological Activity of Carbazole Alkaloids

The therapeutic potential of carbazole alkaloids is underscored by their potent activity in various biological assays. The following tables summarize the quantitative data from numerous studies, providing a comparative overview of their efficacy.

Anticancer Activity

Carbazole alkaloids have shown significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several prominent carbazole alkaloids are presented in Table 1.

Carbazole AlkaloidCancer Cell LineIC50 (µM)Reference
MahanineA549 (Lung)12.5[10]
MahanineH1299 (Lung)10[10]
MahanineA549-TR (Taxol-Resistant Lung)12.5[10]
MurrayanineA549 (Lung)9[11][12]
Kwangsines A-MHepG2 (Liver)< 20[7][8]
GirinimbineHepG2 (Liver)56 (for 24h)[13]
Prenylated Alkaloids (from Clausena vestita)Various0.32 ± 0.04 to 18.76 ± 0.18[3]
Neuroprotective Activity

Several carbazole alkaloids have demonstrated neuroprotective effects in various in vitro models, suggesting their potential in the treatment of neurodegenerative diseases. Table 2 highlights the effective concentrations (EC50) and inhibitory concentrations (IC50) of these compounds.

Carbazole AlkaloidCell LineAssayEC50/IC50 (µM)Reference
Murrayanol-AChE Inhibition~0.2 µg/mL (IC50)[14][15][16]
Mahanimbine-AChE Inhibition~0.2 µg/mL (IC50)[14][15][16]
ChalconesSH-SY5YAntiproliferative< 20 (for 4 compounds)[17]
Antimicrobial Activity

The antimicrobial properties of carbazole alkaloids have been evaluated against a variety of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter for assessing this activity.

Carbazole Alkaloid/DerivativeMicroorganismMIC (µg/mL)Reference
Mahanine, Mahanimbicine, MahanimbineStaphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli, Streptococcus pneumoniae25.0–175.0[5]
4-(4-(benzylamino)butoxy)-9H-carbazole derivativesStaphylococcus aureus32[18]
4-(4-(benzylamino)butoxy)-9H-carbazoleS. aureus ATCC 635830[19]
4-(4-(benzylamino)butoxy)-9H-carbazoleS. epidermidis ATCC 1222850[19]
4-(4-(benzylamino)butoxy)-9H-carbazoleS. pyogenes ATCC 1961540[19]
N-aryl carbazole derivativesMRSA, S. mutans, E. coli0.5 - 16[20]
GirinimbineBacillus cereus3.4 (IC50)[9]
Murrayamine JStaphylococcus aureus11.7 (IC50)[9]
KoenimbineStaphylococcus aureus17.0 (IC50)[9]
Anti-inflammatory Activity

Carbazole alkaloids have been shown to inhibit inflammatory responses in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages.

Carbazole AlkaloidCell LineAssayIC50 (µM)Reference
Prenylated Alkaloids (from Clausena vestita)-NO ProductionEquivalent to hydrocortisone[3]
Murrayakonine A, O-methylmurrayamine A, MukolidineHuman PBMCsTNF-α and IL-6 releaseDose-dependent inhibition[9]
3-MethylcarbazolesRAW 264.7NO, PGE2, TNF-α, IL-1β, IL-6, IL-10Dose-dependent suppression[6][21]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of carbazole alkaloids, compiled from various research articles.

Synthesis of Carbazole Alkaloids (e.g., Girinimbine)

The total synthesis of carbazole alkaloids often involves multi-step reactions. The synthesis of girinimbine, a pyrano[3,2-a]carbazole alkaloid, can be achieved through the construction of the carbazole framework followed by the formation of the pyran ring.[4]

Step 1: Construction of the Carbazole Framework A common method involves the electrocyclization of a 6π-electron system with an allene intermediate as a key step to form the carbazole nucleus.[4]

Step 2: Formation of the Pyran Ring The pyran ring in girinimbine can be constructed via selenoetherification of an o-allylic phenol moiety of the carbazole precursor.[4]

A detailed, step-by-step protocol for a specific synthetic route can be adapted from specialized synthetic chemistry literature.

Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 1 × 10^5 cells/mL and incubate for 24 hours.[13]

  • Compound Treatment: Treat the cells with various concentrations of the carbazole alkaloid for 24, 48, or 72 hours.[13]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[13]

  • Formazan Solubilization: Remove the media and dissolve the formazan crystals with 100 µL of DMSO.[13][22]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[22]

  • IC50 Calculation: The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle-treated control.[22]

Neuroprotective Activity Assessment (SH-SY5Y Cell-Based Assay)

The human neuroblastoma SH-SY5Y cell line is a common model for studying neurodegenerative diseases.

  • Cell Culture: Culture SH-SY5Y cells in appropriate media until they reach approximately 80% confluence.

  • Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (for Parkinson's disease models) or amyloid-beta peptides (for Alzheimer's disease models).

  • Compound Treatment: Co-treat the cells with various concentrations of the carbazole alkaloid.

  • Viability/Apoptosis Assays: Assess cell viability using the MTT assay or quantify apoptosis using methods like Annexin V-FITC/PI staining and flow cytometry.[22]

  • EC50 Calculation: The EC50 value represents the concentration of the compound that provides 50% of the maximum neuroprotective effect.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of an antimicrobial agent is determined using the broth microdilution method.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the carbazole alkaloid in a 96-well microplate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity Assessment (Nitric Oxide Production in RAW 264.7 Cells)

LPS-stimulated RAW 264.7 murine macrophages are a standard in vitro model for assessing anti-inflammatory activity.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the carbazole alkaloid for a specified period (e.g., 30 minutes).[6]

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitrite Measurement: After incubation, measure the concentration of nitrite (a stable product of nitric oxide) in the culture supernatant using the Griess reagent.[6]

  • IC50 Calculation: The IC50 value is the concentration of the compound that inhibits nitric oxide production by 50%.

Signaling Pathways and Mechanisms of Action

The biological activities of carbazole alkaloids are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for drug development.

Anticancer Mechanisms

The anticancer effects of carbazole alkaloids like mahanine and murrayanine are often attributed to the induction of cell cycle arrest and apoptosis.[1][12][23] Key signaling pathways implicated include the AKT/mTOR and STAT3 pathways.[1] Mahanine has been shown to downregulate the expression of AKT, p-AKT, mTOR, and p-mTOR, and to inhibit the phosphorylation of STAT3.[1] Furthermore, mahanine induces apoptosis through a mitochondrial-dependent pathway, involving the depolarization of the mitochondrial membrane and the release of cytochrome c.[24] Murrayanine has been shown to induce G2/M cell cycle arrest and apoptosis in lung adenocarcinoma cells through the modulation of the Bax/Bcl-2 ratio and activation of caspases-9 and -3.[11][12] It also inhibits the phosphorylation of p38 MAPK.[11][12]

Anticancer_Mechanism_Mahanine cluster_akt_mtor AKT/mTOR Pathway cluster_stat3 STAT3 Pathway cluster_apoptosis Apoptosis Mahanine Mahanine pAKT p-AKT Mahanine->pAKT Inhibits pSTAT3 p-STAT3 Mahanine->pSTAT3 Inhibits Mitochondria Mitochondria Mahanine->Mitochondria Induces Permeabilization AKT AKT AKT->pAKT mTOR mTOR pmTOR p-mTOR mTOR->pmTOR pAKT->mTOR Cell_Growth Cell Growth & Proliferation pmTOR->Cell_Growth Promotes STAT3 STAT3 STAT3->pSTAT3 Gene_Transcription Gene Transcription (Survival, Proliferation) pSTAT3->Gene_Transcription Promotes Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Anticancer mechanism of Mahanine targeting AKT/mTOR, STAT3, and mitochondrial apoptosis pathways.

Anticancer_Mechanism_Murrayanine cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction cluster_mapk MAPK Pathway Murrayanine Murrayanine G2M_Arrest G2/M Phase Arrest Murrayanine->G2M_Arrest Cyclin_D_E Cyclin D & E Murrayanine->Cyclin_D_E Inhibits CDK2_4_6 CDK2, 4, 6 Murrayanine->CDK2_4_6 Inhibits p21_p27 p21 & p27 Murrayanine->p21_p27 Increases Bax Bax Murrayanine->Bax Increases Bcl2 Bcl-2 Murrayanine->Bcl2 Decreases p_p38_MAPK p-p38 MAPK Murrayanine->p_p38_MAPK Inhibits ROS Reactive Oxygen Species (ROS) Murrayanine->ROS Increases Mitochondria Mitochondrial Membrane Potential (Disruption) Bax->Mitochondria Bcl2->Mitochondria Inhibits Caspase_9 Caspase-9 Mitochondria->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis p38_MAPK p38 MAPK p38_MAPK->p_p38_MAPK ROS->Mitochondria

Caption: Anticancer mechanism of Murrayanine involving cell cycle arrest, apoptosis, and p38 MAPK inhibition.

Neuroprotective Mechanisms

The neuroprotective effects of carbazole alkaloids are multifaceted, involving the inhibition of acetylcholinesterase (AChE) and the prevention of amyloid-beta (Aβ) fibrillization, both of which are key pathological hallmarks of Alzheimer's disease.[14] Murrayanol and mahanimbine have shown potent inhibitory activity against AChE.[14][15][16] Additionally, murrayanol, murrayafoline A, and mahanimbine have been found to effectively reduce the fibrillization of Aβ peptides.[14]

Neuroprotective_Mechanism cluster_AChE Cholinergic System cluster_Abeta Amyloid Cascade Carbazole_Alkaloids Carbazole Alkaloids (e.g., Murrayanol, Mahanimbine) AChE Acetylcholinesterase (AChE) Carbazole_Alkaloids->AChE Inhibits Abeta_Fibrils Aβ Fibrils Carbazole_Alkaloids->Abeta_Fibrils Inhibits Fibrillization Acetylcholine Acetylcholine AChE->Acetylcholine Degrades Cholinergic_Neurotransmission Cholinergic Neurotransmission Acetylcholine->Cholinergic_Neurotransmission Mediates Neuroprotection Neuroprotection Cholinergic_Neurotransmission->Neuroprotection Promotes Abeta_Monomers Amyloid-beta (Aβ) Monomers Abeta_Monomers->Abeta_Fibrils Aggregates to Neuronal_Toxicity Neuronal Toxicity Abeta_Fibrils->Neuronal_Toxicity

Caption: Neuroprotective mechanisms of carbazole alkaloids via AChE inhibition and Aβ anti-aggregation.

Anti-inflammatory Mechanisms

The anti-inflammatory properties of carbazole alkaloids are often studied in the context of inhibiting the production of pro-inflammatory mediators in immune cells. For instance, murrayafoline A has been shown to potently inhibit the production of nitric oxide (NO), TNF-α, IL-6, and IL-1β in LPS-induced microglial cells.[25] This effect is mediated through the direct targeting of the transcription factor Sp1, leading to the suppression of inflammatory gene expression.[25]

Anti_inflammatory_Mechanism LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Signaling_Cascade Intracellular Signaling Cascade TLR4->Signaling_Cascade Sp1 Transcription Factor Sp1 Signaling_Cascade->Sp1 Activates Gene_Expression Inflammatory Gene Expression Sp1->Gene_Expression Promotes Inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6, IL-1β) Gene_Expression->Inflammatory_Mediators Leads to Production of Inflammation Inflammation Inflammatory_Mediators->Inflammation Murrayafoline_A Murrayafoline A Murrayafoline_A->Sp1 Inhibits

Caption: Anti-inflammatory mechanism of Murrayafoline A through inhibition of the Sp1 transcription factor.

Conclusion

Carbazole alkaloids represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, coupled with a growing understanding of their mechanisms of action, make them attractive lead compounds for drug discovery and development. This technical guide has provided a consolidated overview of the current state of carbazole alkaloid research, highlighting key quantitative data, experimental protocols, and signaling pathways. Further research, including preclinical and clinical studies, is warranted to fully explore the therapeutic applications of these remarkable compounds.

References

Methodological & Application

Application Notes and Protocols: Clauszoline M Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clauszoline M, a carbazole alkaloid, represents a class of natural products with potential therapeutic applications. Due to its structural characteristics, investigating its capacity to modulate enzyme activity is a critical step in elucidating its mechanism of action and potential as a drug candidate. This document provides a detailed protocol for a generalized enzyme inhibition assay to determine the inhibitory potential of this compound against a target enzyme, using a fluorometric monoamine oxidase (MAO) assay as a specific example. The protocol outlines the necessary reagents, instrumentation, and step-by-step procedures for determining the half-maximal inhibitory concentration (IC50) of this compound.

Introduction

Enzyme inhibition assays are fundamental in drug discovery and development for identifying and characterizing compounds that modulate the activity of specific enzymes.[1][2][3] These assays are crucial for determining the potency and mechanism of action of potential drug candidates.[4][5] this compound is an alkaloid that can be isolated from plants of the genus Xanthoceras.[6] While the specific biological targets of this compound are not extensively characterized, related carbazole alkaloids have demonstrated a range of biological activities, including enzyme inhibition. For instance, Clausine E has been identified as an inhibitor of the fat mass and obesity-associated protein (FTO) demethylase.[7]

This protocol provides a robust framework for evaluating the inhibitory effect of this compound on a given enzyme. As a practical example, the protocol is adapted for a monoamine oxidase (MAO) inhibition assay, a common target for therapeutic agents in neurological disorders.[8][9][10] Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines and are implicated in various neurological conditions.[8][9] The described assay utilizes a fluorometric method to measure the production of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed reaction.[8][10][11]

Principle of the Assay

The enzyme inhibition assay protocol described here is based on quantifying the rate of an enzymatic reaction in the presence and absence of an inhibitor. In the specific example of the MAO assay, the enzyme reacts with its substrate (p-tyramine) to produce H2O2.[8][10][11] The generated H2O2, in the presence of horseradish peroxidase (HRP), reacts with a dye reagent to produce a fluorescent product.[10][11] The fluorescence intensity is directly proportional to the amount of H2O2 produced and thus to the MAO activity. When an inhibitor like this compound is present, it will decrease the rate of H2O2 production, leading to a reduction in the fluorescent signal. By testing a range of this compound concentrations, a dose-response curve can be generated to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Experimental Protocols

Materials and Reagents
  • Enzyme: Purified enzyme of interest (e.g., human recombinant MAO-A or MAO-B)

  • Substrate: Specific substrate for the target enzyme (e.g., p-Tyramine for MAO)

  • Inhibitor: this compound (CAS: 187110-72-1)[12][13]

  • Positive Control Inhibitor: Known inhibitor for the target enzyme (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)

  • Assay Buffer: Buffer solution with the ideal pH for the enzyme (e.g., Phosphate buffer, pH 7.4)

  • Detection Reagents:

    • Horseradish Peroxidase (HRP)

    • Fluorescent Dye Reagent (e.g., Amplex Red or equivalent)

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Microplate: Black, flat-bottom 96-well plate

  • Instrumentation: Microplate reader capable of fluorescence detection (e.g., λex = 530 nm, λem = 585 nm for the MAO assay example)[8][10]

Step-by-Step Protocol for Enzyme Inhibition Assay
  • Prepare Solutions:

    • Assay Buffer: Prepare the appropriate buffer for the enzyme being tested and bring it to the optimal temperature.

    • Enzyme Solution: Dilute the enzyme stock in Assay Buffer to a concentration that provides a linear reaction rate over the desired time course.

    • Substrate Solution: Prepare the substrate solution in Assay Buffer at a concentration that is appropriate for the assay (typically at or near the Km value).

    • Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Serial Dilutions of Inhibitor: Perform serial dilutions of the this compound stock solution in Assay Buffer to obtain a range of concentrations to be tested. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%) to avoid solvent effects.

    • Positive Control Inhibitor: Prepare a solution of the known inhibitor at a concentration expected to give maximal inhibition.

    • Working Detection Reagent: Prepare a working solution of the detection reagents (e.g., HRP and fluorescent dye) in Assay Buffer according to the manufacturer's instructions.

  • Assay Procedure in a 96-Well Plate:

    • Add Inhibitor: To the wells of the 96-well plate, add 5 µL of the serially diluted this compound solutions. Include wells for a "no inhibitor" control (add 5 µL of Assay Buffer with the same DMSO concentration) and a positive control inhibitor.

    • Add Enzyme: Add 40 µL of the diluted enzyme solution to each well.

    • Pre-incubation: Mix gently and incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Start the Reaction: Initiate the enzymatic reaction by adding 50 µL of the Working Detection Reagent containing the substrate to each well.

    • Monitor the Reaction: Immediately place the plate in the microplate reader and measure the fluorescence at regular intervals (e.g., every 1-2 minutes) for a specified period (e.g., 20-30 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate Reaction Rates: Determine the rate of the enzymatic reaction for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate Percent Inhibition: Calculate the percentage of enzyme inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of No Inhibitor Control)] x 100

    • Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot) to determine the IC50 value.

Data Presentation

The inhibitory activity of this compound against the target enzyme should be summarized in a table. The following table presents hypothetical data for the inhibition of MAO-A and MAO-B by this compound, with known inhibitors for comparison.

CompoundTarget EnzymeIC50 (µM) [Hypothetical]
This compound MAO-A15.8
This compound MAO-B28.3
ClorgylineMAO-A0.008
PargylineMAO-B0.095

Visualizations

Experimental Workflow

experimental_workflow prep Prepare Reagents (Enzyme, Substrate, this compound) plate Add Inhibitor & Enzyme to 96-well plate prep->plate Dispense incubate Pre-incubate (10-15 min) plate->incubate Allow binding start Start Reaction (Add Substrate & Detection Reagent) incubate->start Initiate read Measure Fluorescence (Microplate Reader) start->read Monitor kinetics analyze Data Analysis (Calculate % Inhibition & IC50) read->analyze Generate data

Caption: Experimental workflow for the this compound enzyme inhibition assay.

Hypothetical Signaling Pathway

signaling_pathway monoamine Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) mao Monoamine Oxidase (MAO) monoamine->mao Substrate downstream Downstream Signaling (Neurotransmission Regulation) monoamine->downstream Activates metabolites Inactive Metabolites mao->metabolites Catalyzes oxidation clauszoline This compound clauszoline->mao Inhibits

Caption: Hypothetical signaling pathway illustrating MAO inhibition by this compound.

References

Application Notes and Protocols for Investigating Clauszoline M in Cancer Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the anticancer properties of carbazole alkaloids from the Clausena genus, such as Clauszoline-I and Clausine-B. However, specific data on Clauszoline M is limited. This document provides a generalized framework for investigating the anticancer potential of this compound, using data from its close structural analogs as a reference. The protocols and data presented herein are intended to serve as a guide for experimental design and should be adapted and optimized for specific research needs.

Introduction

This compound is a carbazole alkaloid, a class of heterocyclic compounds known for their diverse biological activities, including potent anticancer effects.[1] Research on related compounds isolated from Clausena species has demonstrated significant cytotoxicity against various cancer cell lines, induction of cell cycle arrest, and apoptosis.[2] These findings suggest that this compound holds promise as a potential therapeutic agent for cancer treatment.

These application notes provide a comprehensive guide for the in vitro evaluation of this compound's anticancer properties. Detailed protocols for assessing cytotoxicity, effects on cell cycle progression and apoptosis, and for elucidating the underlying molecular mechanisms are presented.

Data Presentation

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from studies on Clauszoline analogs. These values can serve as a benchmark for preliminary experiments with this compound.

Table 1: Cytotoxicity of Clausine-B against various human cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)
MDA-MB-231Non-hormone-dependent breast cancer21.50
HeLaCervical cancer22.90
CAOV3Ovarian cancer27.00
HepG2Hepatic cancer28.94
MCF-7Hormone-dependent breast cancer52.90

Data sourced from studies on Clausine-B.[2]

Table 2: Effect of Clauszoline-I on Cell Cycle Distribution in HepG2 Cells.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control55.2 ± 2.125.8 ± 1.519.0 ± 1.2
Clauszoline-I (10 µM)48.7 ± 1.835.1 ± 1.916.2 ± 1.1
Clauszoline-I (20 µM)35.4 ± 1.542.8 ± 2.2*21.8 ± 1.4

*Indicates a statistically significant difference from the control group. Data is representative and modeled after findings on Clauszoline-I induced S and G2/M phase arrest.

Experimental Protocols

Cell Culture

Protocol 3.1.1: General Cell Culture Maintenance

  • Culture cancer cell lines (e.g., HepG2, MDA-MB-231, HeLa) in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency. For adherent cells, use trypsin-EDTA to detach cells from the culture vessel. Suspension cells can be diluted directly.

Cytotoxicity Assay

Protocol 3.2.1: MTT Assay for Cell Viability

  • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

  • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis

Protocol 3.3.1: Propidium Iodide Staining for Flow Cytometry

  • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Harvest cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay

Protocol 3.4.1: Annexin V-FITC/PI Double Staining

  • Treat cells with this compound as described for the cell cycle analysis.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[3]

  • Incubate for 15 minutes at room temperature in the dark.[2]

  • Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Western Blotting

Protocol 3.5.1: Analysis of Protein Expression

  • Treat cells with this compound, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-PKCδ, total PKCδ, RhoA, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualization of Pathways and Workflows

Signaling Pathway

G Hypothesized Signaling Pathway for this compound Anticancer Activity Clauszoline_M This compound PKCd PKCδ Clauszoline_M->PKCd Inhibits phosphorylation p_PKCd p-PKCδ (Ser643)↓ Clauszoline_M->p_PKCd RhoA RhoA activity↓ p_PKCd->RhoA Actin F-actin stress fibers↓ RhoA->Actin Cell_Cycle_Arrest S and G2/M Phase Cell Cycle Arrest Actin->Cell_Cycle_Arrest

Caption: Hypothesized mechanism of this compound-induced cell cycle arrest.

Experimental Workflow

G Experimental Workflow for Evaluating this compound cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Signaling Pathway Analysis Cell_Culture Cancer Cell Lines (e.g., HepG2, MDA-MB-231) MTT_Assay MTT Assay (Determine IC50) Cell_Culture->MTT_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis Western_Blot Western Blot (e.g., p-PKCδ, RhoA) Cell_Cycle->Western_Blot Apoptosis->Western_Blot

Caption: Workflow for in vitro anticancer evaluation of this compound.

References

Investigating Clauszoline M as a Potential Anti-HIV Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: As of the latest literature review, there are no publicly available scientific studies detailing the anti-HIV activity of Clauszoline M. The following application notes and protocols provide a generalized framework for the initial in vitro evaluation of a novel compound, such as this compound, as a potential anti-HIV agent. The data presented in the tables are hypothetical and for illustrative purposes only.

Introduction

The global search for novel anti-HIV agents is critical to overcoming the challenges of drug resistance and long-term treatment toxicities associated with current antiretroviral therapies. Natural products remain a promising source of new chemical entities with unique mechanisms of action. This compound, a carbazole alkaloid, represents a potential candidate for investigation based on the diverse biological activities observed in related compounds.

These application notes provide a comprehensive guide for the preliminary in vitro assessment of a test compound's efficacy and cytotoxicity against the Human Immunodeficiency Virus (HIV). The protocols outlined below describe standard assays for determining antiviral activity, assessing cytotoxicity, and elucidating the potential mechanism of action.

Data Presentation: Hypothetical Anti-HIV Activity of a Test Compound

The following tables present a template for summarizing the quantitative data obtained from the experimental protocols described in this document.

Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of a Test Compound

Cell LineHIV-1 StrainEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
MT-4IIIB (X4-tropic)e.g., 5.2e.g., >100>19.2
TZM-blNL4-3 (X4-tropic)e.g., 7.8e.g., 95.412.2
PBMCsBaL (R5-tropic)e.g., 10.5e.g., >100>9.5

EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits HIV-1 replication by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%. SI (Selectivity Index): A measure of the compound's therapeutic window.

Table 2: Potential Mechanism of Action of a Test Compound

Assay TypeTargetIC₅₀ (µM)
Reverse Transcriptase (RT) AssayHIV-1 RTe.g., 2.5
Integrase (IN) AssayHIV-1 INe.g., >50
Protease (PR) AssayHIV-1 PRe.g., >50
Cell-Cell Fusion AssayHIV-1 Entry/Fusione.g., >50

IC₅₀ (50% Inhibitory Concentration): The concentration of the compound that inhibits the activity of a specific viral enzyme by 50%.

Experimental Protocols

General Cell Culture and Virus Propagation
  • Cell Lines:

    • MT-4 (Human T-cell leukemia virus type 1-transformed T-cell line): Highly susceptible to HIV-1 infection and suitable for high-throughput screening.

    • TZM-bl: A HeLa cell line genetically engineered to express CD4, CXCR4, and CCR5, and containing an integrated luciferase reporter gene under the control of the HIV-1 LTR. Infection can be quantified by measuring luciferase activity.

    • Peripheral Blood Mononuclear Cells (PBMCs): Primary cells that represent a more physiologically relevant model for HIV infection.

  • HIV-1 Strains:

    • HIV-1 IIIB or NL4-3 (X4-tropic): Laboratory-adapted strains that use the CXCR4 co-receptor.

    • HIV-1 BaL (R5-tropic): A primary isolate that uses the CCR5 co-receptor.

  • Culture Conditions: Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator.

Protocol: Cytotoxicity Assay (MTT Assay)[1]

This protocol determines the concentration of the test compound that is toxic to the host cells.

  • Cell Seeding: Seed uninfected cells (e.g., MT-4, TZM-bl, or PBMCs) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of the test compound to the wells in triplicate. Include a "cells only" control (no compound) and a "blank" control (no cells).

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 72 hours).

  • MTT Addition: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

Protocol: Anti-HIV Activity Assay (p24 Antigen Capture ELISA)[2]

This protocol measures the inhibition of HIV-1 replication by quantifying the amount of viral p24 capsid protein in the culture supernatant.

  • Cell Preparation and Infection:

    • Pre-treat target cells (e.g., MT-4 or PBMCs) with serial dilutions of the test compound for 2 hours.

    • Infect the cells with a known amount of HIV-1 (e.g., multiplicity of infection of 0.01).

    • Include a "virus control" (infected cells, no compound) and a "cell control" (uninfected cells, no compound).

  • Incubation: Incubate the infected cells for 3-5 days to allow for viral replication.

  • Supernatant Collection: Centrifuge the plate and collect the culture supernatant.

  • p24 ELISA: Quantify the p24 antigen concentration in the supernatant using a commercially available HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of p24 inhibition against the compound concentration.

Protocol: Mechanism of Action - HIV-1 Reverse Transcriptase (RT) Inhibition Assay[3]

This is an example of a cell-free assay to determine if the compound directly targets a specific viral enzyme.

  • Assay Setup: Use a commercially available non-radioactive HIV-1 RT assay kit.

  • Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, template (e.g., poly(A)·oligo(dT)), dNTPs, and recombinant HIV-1 RT enzyme.

  • Compound Addition: Add serial dilutions of the test compound to the reaction mixture in a 96-well plate. Include a "no inhibitor" control.

  • Incubation: Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.

  • Detection: Detect the newly synthesized DNA using the method provided in the kit (e.g., colorimetric or fluorescent detection).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of RT inhibition against the compound concentration.

Visualizations

Potential Targets in the HIV-1 Life Cycle

HIV_Life_Cycle cluster_cell Host Cell Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Viral RNA Integration 3. Integration ReverseTranscription->Integration Viral DNA Transcription 4. Transcription & Translation Integration->Transcription Provirus Assembly 5. Assembly Transcription->Assembly Viral RNA & Proteins Budding 6. Budding & Maturation Assembly->Budding NewHIV New HIV Virion Budding->NewHIV HIV HIV Virion HIV->Entry

Caption: Potential inhibitory targets for an anti-HIV agent within the viral life cycle.

Experimental Workflow for Screening a Novel Compound

Workflow cluster_preliminary Preliminary Screening cluster_moa Mechanism of Action (MoA) Studies Cytotoxicity Cytotoxicity Assay (CC₅₀) (e.g., MTT Assay) Decision Calculate Selectivity Index (SI) SI > 10 is promising Cytotoxicity->Decision Antiviral Antiviral Assay (EC₅₀) (e.g., p24 ELISA) Antiviral->Decision EnzymeAssays Enzyme Inhibition Assays (RT, IN, Protease) Lead Lead Compound for Further Development EnzymeAssays->Lead EntryAssay Entry/Fusion Assays EntryAssay->Lead TimeOfAddition Time-of-Addition Assay TimeOfAddition->Lead Compound Test Compound (e.g., this compound) Compound->Cytotoxicity Compound->Antiviral Decision->EnzymeAssays Promising SI Decision->EntryAssay Promising SI Decision->TimeOfAddition Promising SI Decision->Lead Promising SI

Caption: A generalized workflow for the in vitro evaluation of a potential anti-HIV compound.

Investigating the Anti-Mycobacterial Properties of Clauszoline M: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the anti-mycobacterial properties of Clauszoline M, a naturally occurring carbazole alkaloid. The included data and protocols are intended to guide researchers in the evaluation of this compound as a potential anti-tuberculosis agent.

Introduction

This compound is a tricyclic carbazole alkaloid that has demonstrated noteworthy activity against Mycobacterium tuberculosis. As a member of the carbazole alkaloid family, a class of compounds known for a range of biological activities including antimicrobial and anti-inflammatory effects, this compound presents a promising scaffold for the development of new anti-tuberculosis therapeutics. This document outlines the available quantitative data on its efficacy and provides standardized protocols for its in vitro evaluation.

Chemical Structure

  • Name: this compound

  • Chemical Formula: C₁₃H₉NO₃

  • Molecular Weight: 227.22 g/mol

  • CAS Number: 187110-72-1

  • Structure:

    • Smiles: C1=CC2=C(C(=C1)O)NC3=C2C=C(C(=C3)O)C=O

Quantitative Data Summary

The anti-mycobacterial activity of this compound has been evaluated against Mycobacterium tuberculosis. The following table summarizes the key quantitative data.

CompoundTarget OrganismAssay TypeMetricValueReference
This compound Mycobacterium tuberculosisBroth MicrodilutionMIC₉₀1.5 - 3.7 µM[1]
This compound Vero cells (mammalian)Cytotoxicity Assay-Virtually nontoxic up to 50 µM[1]

Note: The provided MIC₉₀ range also includes other active carbazole alkaloids tested in the same study[1].

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard practices for anti-mycobacterial drug screening.

Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

This protocol outlines the broth microdilution method for determining the MIC of this compound against Mycobacterium tuberculosis H37Rv.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis H37Rv strain

  • This compound stock solution (in DMSO)

  • Sterile 96-well microplates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Positive control (e.g., Isoniazid)

  • Negative control (DMSO vehicle)

Procedure:

  • Prepare a serial two-fold dilution of this compound in Middlebrook 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.1 to 100 µM.

  • Prepare a standardized inoculum of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well containing the compound dilutions. Include wells for positive control (bacteria with Isoniazid), negative control (bacteria with DMSO), and a media-only control.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.

  • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability.

  • The MIC₉₀ is defined as the lowest concentration of the compound that inhibits at least 90% of the bacterial growth, as indicated by the absence of a color change from blue to pink.

Cytotoxicity Assay in Vero Cells

This protocol describes the MTT assay to evaluate the cytotoxicity of this compound against a mammalian cell line (Vero cells).

Materials:

  • Vero cells (African green monkey kidney epithelial cells)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well plates

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO vehicle)

Procedure:

  • Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • After 24 hours, remove the medium and add fresh medium containing serial dilutions of this compound (typically from 0.1 to 100 µM).

  • Include wells for a positive control (cells with Doxorubicin), a negative control (cells with DMSO), and a media-only control.

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the negative control. The CC₅₀ (50% cytotoxic concentration) can be determined from the dose-response curve.

Potential Mechanism of Action

The precise mechanism of action for this compound against Mycobacterium tuberculosis has not been elucidated. However, based on the activities of other carbazole alkaloids and known anti-mycobacterial drug targets, potential mechanisms could include:

  • Inhibition of Cell Wall Synthesis: Many anti-tubercular drugs target the unique mycolic acid layer of the mycobacterial cell wall.

  • Inhibition of Nucleic Acid Synthesis: Interference with DNA or RNA synthesis is a common mechanism for antimicrobial agents.

  • Disruption of Energy Metabolism: Targeting key enzymes in the respiratory chain or other metabolic pathways can be bactericidal.

Further research, including target identification and validation studies, is required to determine the specific molecular target(s) of this compound.

Visualizations

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout prep_compound Prepare this compound Serial Dilutions inoculate Inoculate Plates prep_compound->inoculate prep_inoculum Prepare M. tuberculosis Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 7 days inoculate->incubate add_resazurin Add Resazurin incubate->add_resazurin incubate_res Incubate for 24-48h add_resazurin->incubate_res read_mic Read MIC₉₀ (Color Change) incubate_res->read_mic

Caption: Workflow for MIC Determination.

Experimental_Workflow_Cytotoxicity_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed Vero Cells in 96-well plates incubate_cells Incubate for 24h seed_cells->incubate_cells add_compound Add this compound Dilutions incubate_cells->add_compound incubate_treatment Incubate for 48h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance

Caption: Workflow for Cytotoxicity Assay.

Potential_Mechanism_of_Action cluster_compound This compound cluster_targets Potential Cellular Targets in M. tuberculosis cluster_outcome Outcome clauszoline_m This compound cell_wall Cell Wall Biosynthesis (e.g., Mycolic Acid Synthesis) clauszoline_m->cell_wall Inhibits nucleic_acid Nucleic Acid Synthesis (e.g., DNA Gyrase, RNA Polymerase) clauszoline_m->nucleic_acid Inhibits energy_metabolism Energy Metabolism (e.g., Respiratory Chain Enzymes) clauszoline_m->energy_metabolism Disrupts inhibition Inhibition of Bacterial Growth cell_wall->inhibition nucleic_acid->inhibition energy_metabolism->inhibition

Caption: Potential Mechanisms of Action.

References

Application Notes and Protocols for the Quantification of Clauszoline M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clauszoline M, a carbazole alkaloid with the chemical formula C13H9NO3 and a molecular weight of 227.22 g/mol , is a compound of interest in pharmaceutical research.[1][2] Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development. This document provides a detailed application note and protocol for the quantification of this compound using a robust and sensitive Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method. While specific metabolic pathways of this compound are not extensively documented, this protocol is designed to be adaptable for the analysis of its potential metabolites.

Hypothetical Signaling Pathway of this compound

Carbazole alkaloids have been shown to interact with various cellular signaling pathways. Based on the general activity of this class of compounds, a hypothetical signaling pathway for this compound is proposed below. This pathway suggests that this compound may influence cellular processes through modulation of a receptor-mediated cascade involving protein kinases and transcription factors, ultimately leading to a cellular response.

Clauszoline_M_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Protein Kinase A Protein Kinase A Receptor->Protein Kinase A Protein Kinase B Protein Kinase B Protein Kinase A->Protein Kinase B Transcription Factor Transcription Factor Protein Kinase B->Transcription Factor Gene Expression Target Gene Expression Transcription Factor->Gene Expression

Caption: Hypothetical signaling pathway for this compound.

Analytical Method: UPLC-MS/MS for this compound Quantification

This method is designed for the sensitive and selective quantification of this compound in human plasma. The use of UPLC provides rapid and high-resolution separation, while tandem mass spectrometry offers excellent specificity and sensitivity for detection.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

Experimental_Workflow Sample Collection 1. Plasma Sample Collection Sample Preparation 2. Protein Precipitation & Centrifugation Sample Collection->Sample Preparation Supernatant Transfer 3. Supernatant Transfer Sample Preparation->Supernatant Transfer UPLCMSMS Analysis 4. UPLC-MS/MS Analysis Supernatant Transfer->UPLCMSMS Analysis Data Processing 5. Data Processing & Quantification UPLCMSMS Analysis->Data Processing

Caption: UPLC-MS/MS experimental workflow for this compound.

Detailed Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Internal Standard (IS): A structurally similar compound not present in the matrix (e.g., a stable isotope-labeled this compound or another carbazole alkaloid).

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

  • Tandem mass spectrometer (e.g., Sciex Triple Quad or equivalent) equipped with an electrospray ionization (ESI) source.

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50% methanol to create a series of working standards for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in 50% methanol.

Sample Preparation
  • Label microcentrifuge tubes for blanks, standards, and unknown samples.

  • To each tube, add 50 µL of plasma (blank, standard-spiked, or unknown).

  • Add 10 µL of the IS working solution (100 ng/mL) to all tubes except the blank.

  • Add 150 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of vials for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

UPLC Conditions

Parameter Value
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min |

MS/MS Conditions (Hypothetical)

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions This compound: m/z 228.1 -> 199.1 (Quantifier), 228.1 -> 171.1 (Qualifier)

| | Internal Standard: To be determined based on the selected IS |

Data Presentation and Quantitative Analysis

The concentration of this compound in unknown samples is determined by constructing a calibration curve from the analysis of plasma samples spiked with known concentrations of the reference standard.

Calibration Curve Data (Example)
Standard Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
5005.950
100011.920

A linear regression of the peak area ratio against the concentration should yield a correlation coefficient (r²) of >0.99.

Quality Control (QC) Sample Data (Example)
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low32.9598.34.5
Medium8081.2101.53.2
High800790.498.82.8

The accuracy should be within 85-115% (80-120% for LLOQ) and the precision should be ≤15% (≤20% for LLOQ).

Conclusion

The described UPLC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. This protocol, with appropriate validation, can be effectively implemented in preclinical and clinical studies to support the development of this compound as a potential therapeutic agent. The provided hypothetical signaling pathway and experimental workflow serve as a conceptual framework for further investigation into the mechanism of action and analytical characterization of this compound.

References

Application Notes and Protocols for Studying Enzyme Kinetics with Clauszoline M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clauszoline M, a carbazole alkaloid, has demonstrated notable anti-tuberculosis activity. While its precise molecular target is the subject of ongoing research, these application notes provide a framework for studying its enzyme kinetics, using the well-characterized Enoyl-Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis as a hypothetical target. InhA is a crucial enzyme in the mycobacterial mycolic acid biosynthesis pathway, making it a prime target for novel anti-tuberculosis drugs. These protocols are designed to guide researchers in determining the inhibitory potential and mechanism of action of this compound against InhA, and can be adapted for other enzymes.

Hypothetical Quantitative Data for this compound against InhA

The following table summarizes hypothetical kinetic parameters for the inhibition of InhA by this compound. These values are for illustrative purposes to demonstrate data presentation and interpretation.

ParameterValueDescription
IC50 5.2 µMThe concentration of this compound required to inhibit 50% of InhA activity under the specified assay conditions.
Ki 2.8 µMThe inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a more potent inhibitor.
Mechanism of Inhibition CompetitiveThis compound is hypothesized to bind to the active site of InhA, competing with the natural substrate.

Experimental Protocols

InhA Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound on InhA. The assay measures the rate of NADH oxidation, which is proportional to InhA activity.

Materials:

  • Recombinant M. tuberculosis InhA

  • This compound

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • 2-trans-dodecenoyl-CoA (DD-CoA) or other suitable InhA substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare working solutions of NADH and DD-CoA in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • This compound dilution (or DMSO for control)

      • InhA enzyme solution

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate Reaction:

    • Add the substrate (DD-CoA) and NADH solution to each well to start the reaction.

  • Data Acquisition:

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of decrease in absorbance corresponds to the rate of NADH oxidation.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction for each this compound concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the logarithm of this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Determination of Mechanism of Inhibition

This protocol outlines how to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) of this compound against InhA by varying the concentrations of both the inhibitor and the substrate.

Procedure:

  • Perform the InhA enzyme inhibition assay as described above.

  • Set up multiple sets of experiments, each with a fixed concentration of this compound (including a zero-inhibitor control).

  • Within each set, vary the concentration of the substrate (DD-CoA).

  • Determine the initial velocity (V₀) for each combination of inhibitor and substrate concentration.

  • Analyze the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[Substrate]).

    • Competitive Inhibition: The lines will intersect on the y-axis.

    • Non-competitive Inhibition: The lines will intersect on the x-axis.

    • Uncompetitive Inhibition: The lines will be parallel.

  • The Ki value can be determined from the Lineweaver-Burk plot or by non-linear regression analysis of the velocity data.

Visualizations

Hypothetical Signaling Pathway: Mycolic Acid Biosynthesis

The following diagram illustrates the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis, highlighting the role of InhA as a key enzyme. This pathway is essential for the structural integrity of the mycobacterial cell wall.

Mycolic_Acid_Biosynthesis FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoAs Acyl-CoAs FAS_I->Acyl_CoAs ACC Acetyl-CoA Carboxylase Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA FAS_II_Initiation FAS-II Initiation Malonyl_CoA->FAS_II_Initiation Acyl_CoAs->FAS_II_Initiation Elongation_Cycles Elongation Cycles (FAS-II) FAS_II_Initiation->Elongation_Cycles InhA InhA (Enoyl-ACP reductase) InhA->Elongation_Cycles Elongation_Cycles->InhA Reduction Meromycolic_Acid Meromycolic Acid Elongation_Cycles->Meromycolic_Acid Pks13 Pks13 Meromycolic_Acid->Pks13 Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Cell_Wall Cell Wall Component Mycolic_Acids->Cell_Wall Clauszoline_M This compound Clauszoline_M->InhA Inhibition

Caption: Mycolic acid biosynthesis pathway and the inhibitory action of this compound on InhA.

Experimental Workflow: Enzyme Kinetic Analysis

This diagram outlines the general workflow for studying the enzyme kinetics of an inhibitor like this compound.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) Serial_Dilutions Create Serial Dilutions of this compound Reagent_Prep->Serial_Dilutions Assay_Setup Set up 96-well Plate (Enzyme + Inhibitor Incubation) Serial_Dilutions->Assay_Setup Reaction_Initiation Initiate Reaction (Add Substrate + Cofactor) Assay_Setup->Reaction_Initiation Data_Acquisition Measure Reaction Rate (e.g., Spectrophotometry) Reaction_Initiation->Data_Acquisition V0_Calc Calculate Initial Velocities (V₀) Data_Acquisition->V0_Calc IC50_Determination IC₅₀ Determination (Dose-Response Curve) V0_Calc->IC50_Determination Mechanism_Study Mechanism of Inhibition (Lineweaver-Burk Plot) V0_Calc->Mechanism_Study Ki_Calculation Calculate Inhibition Constant (Kᵢ) Mechanism_Study->Ki_Calculation

Caption: General workflow for determining the kinetic parameters of an enzyme inhibitor.

Disclaimer: The information provided regarding the specific interaction of this compound with InhA is hypothetical and for illustrative purposes. The protocols and data presented should be adapted based on empirical findings for the actual enzyme target of this compound.

Clauszoline M in Signal Transduction Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clauszoline M, a naturally occurring carbazole alkaloid identified by the CAS number 187110-72-1, is emerging as a compound of interest in biomedical research.[1][2][3] Structurally known as 2,8-Dihydroxy-9H-carbazole-3-carboxaldehyde, this molecule belongs to a class of compounds renowned for a wide array of biological activities, including antitumor, antimicrobial, antioxidant, and neuroprotective effects.[4][5] While specific research on this compound's role in signal transduction is limited, its chemical scaffold suggests significant potential for modulating key cellular signaling pathways. This document aims to provide a foundational guide for researchers interested in exploring the applications of this compound in signal transduction research, based on the known activities of carbazole alkaloids and the currently available information on this compound itself.

Biological Context and Potential Applications

This compound is a bioactive secondary metabolite.[1] Its primary reported biological activity is a significant anti-tuberculosis effect.[2] Commercial suppliers note its potential for studying enzyme function, developing enzyme inhibitors, and interfering with critical metabolic pathways and signal transduction.[1]

The broader family of carbazole alkaloids has been shown to exert its effects through various mechanisms, including the induction of cell cycle arrest and the modulation of protein kinase activity.[2] For instance, a related compound, Clauszoline-I, has demonstrated anti-tumor properties by inducing S and G2/M phase cell cycle arrest and inhibiting the phosphorylation of PKCδ (Ser643).[2] Furthermore, other carbazole derivatives have been found to reactivate the p53 tumor suppressor pathway in melanoma cells.[6]

Given this context, potential research applications for this compound in signal transduction include:

  • Anticancer Research: Investigating its effects on cell cycle regulation, apoptosis, and specific cancer-related signaling pathways (e.g., MAPK, PI3K/Akt, p53).

  • Infectious Disease Research: Elucidating the mechanism of its anti-tuberculosis activity, which may involve targeting unique signaling pathways within Mycobacterium tuberculosis.

  • Neuroprotective Studies: Exploring its potential to mitigate neuroinflammation and oxidative stress-related neuronal damage.

  • Enzyme Inhibition Assays: Screening for inhibitory activity against a panel of kinases or other enzymes involved in disease progression.

Quantitative Data

Currently, there is a lack of publicly available quantitative data such as IC50 or EC50 values for this compound in specific signal transduction assays. Researchers are encouraged to perform dose-response studies to determine these values in their experimental systems.

Target Pathway/Assay Cell Line/System IC50 / EC50 Reference
Mycobacterium tuberculosis growth inhibition-Data not available-
Kinase Inhibition (e.g., PKCδ)-Data not available-
Cell Viability (e.g., MTT/XTT assay)Various Cancer Cell LinesData not available-
p53 Pathway Activation-Data not available-

Key Experimental Protocols

While specific, validated protocols for this compound are not yet published, the following established methodologies can be adapted for its study.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or cytostatic effects of this compound on a given cell line.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of this compound on the phosphorylation status or expression level of key signaling proteins.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-PKCδ, anti-p53, anti-cleaved caspase-3) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Potential Signaling Pathway of Carbazole Alkaloids

G Clauszoline_M This compound PKC_delta PKCδ Clauszoline_M->PKC_delta Inhibition p38_JNK p38 MAPK / JNK Clauszoline_M->p38_JNK Activation? Cell_Cycle_Proteins Cell Cycle Proteins (e.g., Cyclins, CDKs) PKC_delta->Cell_Cycle_Proteins Regulation Cell_Cycle_Arrest S/G2-M Phase Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest p53 p53 p38_JNK->p53 Activation Apoptosis_Proteins Apoptosis Proteins (e.g., Caspases) p53->Apoptosis_Proteins Activation Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis G cluster_0 In Vitro Studies cluster_1 In Vivo / Preclinical Studies A Dose-Response & IC50 (Cell Viability Assay) B Target Identification (Kinase Screen, Proteomics) A->B C Pathway Analysis (Western Blot, qPCR) B->C D Functional Assays (Apoptosis, Cell Cycle) C->D E Animal Model Selection (e.g., Xenograft, Infection Model) D->E F Toxicity & PK/PD Studies E->F G Efficacy Evaluation F->G

References

Synthetic Routes for Clauszoline M and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Clauszoline M, a naturally occurring carbazole alkaloid, and its analogs. The synthetic strategies outlined herein are primarily based on the palladium-catalyzed oxidative cyclization of N,N-diarylamines, a key method developed by Knölker and coworkers. This approach offers an efficient and convergent route to the carbazole core, allowing for the synthesis of a variety of substituted analogs.

Key Synthetic Strategy: Palladium-Catalyzed Oxidative Cyclization

The cornerstone of the synthetic routes to this compound and its analogs is the intramolecular palladium-catalyzed oxidative C-H bond activation and subsequent C-C bond formation. This reaction efficiently constructs the carbazole ring system from readily available diarylamine precursors.

Synthetic_Strategy Starting_Materials Substituted Anilines & Aryl Halides Diarylamine N,N-Diarylamine Intermediate Starting_Materials->Diarylamine Buchwald-Hartwig or Ullmann Coupling Carbazole_Core Carbazole Core Diarylamine->Carbazole_Core Pd(OAc)₂ / Oxidant (e.g., Cu(OAc)₂, O₂) Clauszoline_M_Analogs This compound & Analogs Carbazole_Core->Clauszoline_M_Analogs Functional Group Interconversion Mechanism_of_Action Clauszoline_M This compound / Analog Topoisomerase Topoisomerase I/II Clauszoline_M->Topoisomerase Inhibition DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage Stabilizes DNA-enzyme complex Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis_Pathway Apoptotic Pathway Activation Cell_Cycle_Arrest->Apoptosis_Pathway Caspase_Activation Caspase Cascade Activation Apoptosis_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Troubleshooting & Optimization

improving Clauszoline M solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Clauszoline M. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a carbazole alkaloid with the chemical formula C₁₃H₉NO₃ and a molecular weight of 227.22 g/mol .[1][2] It is classified as a natural product and is under investigation for its potential biological activities. Due to its chemical structure, it is a relatively hydrophobic molecule.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for in vitro studies.[3][4] For most applications, a stock solution of 5 mM, 10 mM, or 20 mM in DMSO can be prepared.[3]

Q3: What is the maximum concentration of DMSO that can be used in cell culture?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v), while more sensitive cells, such as primary cells or stem cells, may require concentrations of 0.1% (v/v) or lower.[4] It is crucial to include a vehicle control (media with the same final concentration of DMSO as your experimental wells) in all experiments.[4]

Q4: My this compound is precipitating when I add the DMSO stock to my cell culture medium. What should I do?

Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this.

Q5: Are there alternative solvents to DMSO?

If DMSO is not suitable for your experimental system, other organic solvents like ethanol or dimethylformamide (DMF) can be tested.[3] However, these may have their own toxicity profiles that need to be evaluated for your specific cell line.

Troubleshooting Guide

This guide provides solutions to common problems encountered when preparing this compound for in vitro assays.

Issue: this compound powder will not dissolve in the chosen solvent.
  • Solution 1: Gentle Heating. Gently warm the solution in a 37°C water bath for 5-10 minutes. This can help increase the solubility of the compound.

  • Solution 2: Sonication. Use a sonicator bath for several minutes to break up any compound aggregates and facilitate dissolution.

  • Solution 3: Vortexing. Vigorous vortexing for 1-2 minutes can aid in dissolving the compound.

Issue: Precipitate forms in the cell culture medium upon addition of the this compound stock solution.

This is often due to the compound's low solubility in the aqueous environment of the cell culture medium.

  • Solution 1: Optimize Dilution Technique. Add the small volume of the DMSO stock solution to the larger volume of cell culture medium while gently vortexing or swirling the medium. This rapid and thorough mixing can prevent localized high concentrations that lead to precipitation.

  • Solution 2: Perform Serial Dilutions. Instead of a single large dilution, perform a stepwise dilution. For example, first, dilute the high-concentration stock into a smaller volume of medium, ensure it is fully dissolved, and then add this intermediate dilution to the final volume.

  • Solution 3: Lower the Final Concentration. The desired concentration of this compound in your assay may exceed its solubility limit in the final medium. Try performing a dose-response experiment with a lower concentration range.

  • Solution 4: Use a Co-solvent or Carrier. For particularly challenging solubility issues, consider the use of co-solvents like PEG400 or cyclodextrins, which can improve the solubility of hydrophobic compounds in aqueous solutions. The appropriate co-solvent and its concentration would need to be optimized for your specific assay and cell type to avoid toxicity.

Quantitative Data Summary

While specific quantitative solubility data for this compound in various solvents is not extensively published, the following table provides a general guideline for the solubility of carbazole alkaloids and other hydrophobic small molecules. It is strongly recommended to empirically determine the solubility for your specific batch of this compound.

SolventExpected Solubility RangeNotes
DMSO > 10 mg/mLThe preferred solvent for creating high-concentration stock solutions.
Ethanol 1 - 10 mg/mLA viable alternative to DMSO, but may be more volatile and potentially more toxic to some cell lines.
Methanol 1 - 5 mg/mLLess commonly used for cell culture applications due to higher toxicity.
Water / PBS < 0.1 mg/mLConsidered practically insoluble. Direct dissolution in aqueous buffers is not recommended.
Cell Culture Media < 0.1 mg/mLInsoluble without a carrier solvent like DMSO. The final achievable concentration is limited by its tendency to precipitate.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (MW: 227.22 g/mol )

    • High-purity, sterile DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated scale

    • Vortex mixer

    • 0.22 µm syringe filter (optional, for sterilization)

  • Procedure:

    • Weigh out 2.27 mg of this compound powder and place it into a sterile vial.

    • Add 1 mL of sterile DMSO to the vial.

    • Vortex the solution vigorously for 2-3 minutes until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.

    • (Optional) For sterile applications, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile vial.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C. Stored properly, the DMSO stock solution should be stable for several months.

Visualizations

Potential Signaling Pathways for Carbazole Alkaloids

Carbazole alkaloids have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key cellular processes.[1][3][5] The diagram below illustrates a potential mechanism of action.

G cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ClauszolineM This compound DNA DNA Intercalation ClauszolineM->DNA Topo Topoisomerase Inhibition ClauszolineM->Topo ROS Increased ROS ClauszolineM->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential mechanism of action for this compound in cancer cells.

Experimental Workflow for In Vitro Assays

The following diagram outlines a typical workflow for preparing and using this compound in a cell-based assay.

G prep_stock Prepare High-Concentration Stock Solution in DMSO store_stock Aliquot and Store at -20°C or -80°C prep_stock->store_stock thaw_stock Thaw a Single Aliquot store_stock->thaw_stock prep_working Prepare Working Solutions by Diluting Stock in Cell Culture Medium thaw_stock->prep_working treat_cells Treat Cells with Working Solutions (include vehicle control) prep_working->treat_cells assay Perform In Vitro Assay (e.g., MTT, Western Blot, etc.) treat_cells->assay analyze Analyze Results assay->analyze

Caption: General workflow for this compound solution preparation and cell treatment.

References

Technical Support Center: Clauszoline M in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and degradation of Clauszoline M when dissolved in dimethyl sulfoxide (DMSO). The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in DMSO?

A1: For optimal stability, stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]

Q2: My vial of solid this compound appears empty. Is there a problem?

A2: If you ordered a small quantity, the compound may be present as a thin film on the vial's interior. Add the recommended volume of DMSO and vortex or sonicate to ensure complete dissolution.[2]

Q3: this compound precipitated out of solution when I diluted my DMSO stock with an aqueous buffer. What should I do?

A3: Precipitation upon dilution with aqueous media is a common issue for compounds dissolved in DMSO.[2] You can try vortexing, sonicating, or gently warming the solution in a 37°C water bath to redissolve the precipitate.[2] Always ensure the compound is fully dissolved before use in your experiments. To minimize precipitation, consider using a co-solvent in your final dilution.

Q4: How many times can I freeze and thaw my this compound stock solution in DMSO?

A4: While some compounds are stable through several freeze-thaw cycles, it is best practice to avoid them.[1][2] Each cycle can introduce moisture and increase the risk of degradation. Aliquoting your stock solution is the most effective way to prevent this issue.

Q5: Is it necessary to use anhydrous DMSO?

A5: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[3] Water in DMSO can contribute to the degradation of dissolved compounds.[4][5] Therefore, using anhydrous DMSO and proper storage techniques to minimize moisture exposure is highly recommended for ensuring the long-term stability of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in DMSO stock solution.- Confirm proper storage conditions (-20°C or -80°C). - Avoid repeated freeze-thaw cycles by using aliquots. - Prepare fresh stock solutions more frequently. - Perform a stability study to determine the degradation rate under your specific storage conditions.
Loss of compound activity over time Chemical instability in DMSO.- Store aliquots at -80°C for long-term storage.[1] - Protect from light if the compound is light-sensitive. - Consider if the presence of water in DMSO is accelerating degradation. Use anhydrous DMSO and dry storage conditions.
Precipitation in stock solution upon storage at low temperatures Compound has low solubility in DMSO at freezing temperatures.- Before each use, visually inspect the thawed aliquot for precipitate. - If precipitate is present, gently warm and vortex/sonicate to redissolve completely before use. - Consider preparing a less concentrated stock solution if precipitation is a persistent issue.
Visible color change in the DMSO stock solution Potential degradation of this compound or reaction with impurities.- Discard the stock solution. - Prepare a fresh stock solution using high-purity, anhydrous DMSO. - If the problem persists, consider performing a forced degradation study to identify potential degradation products and pathways.

Stability and Degradation Data

Currently, there is no publicly available quantitative data specifically detailing the stability and degradation of this compound in DMSO. The following table provides general stability guidelines for compounds stored in DMSO based on available literature. Researchers should perform their own stability studies to generate specific data for this compound.

Table 1: General Stability of Compounds in DMSO

Storage TemperatureDurationExpected StabilitySource
-80°C6 monthsGenerally stable[1]
-20°C1-3 monthsGenerally stable[1][2]
4°C2 years85% of compounds found to be stable in DMSO/water (90/10)[6]
Room TemperatureVariableSignificant degradation can occur. Not recommended for storage.

Experimental Protocols

As specific stability and degradation pathways for this compound in DMSO are not well-documented, a general protocol for a stability study and a forced degradation study are provided below. These should be adapted based on the specific experimental needs.

Protocol 1: Long-Term Stability Assessment of this compound in DMSO

Objective: To determine the stability of this compound in DMSO under typical laboratory storage conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • HPLC or LC-MS/MS system

  • Analytical column suitable for separating this compound and potential degradants

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

  • -20°C and -80°C freezers

  • 4°C refrigerator and room temperature bench space

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Aliquoting: Aliquot the stock solution into multiple autosampler vials to avoid freeze-thaw cycles.

  • Storage Conditions: Store sets of aliquots under the following conditions:

    • -80°C

    • -20°C

    • 4°C

    • Room temperature (~25°C)

  • Time Points: Analyze samples at appropriate time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months, 6 months).

  • Sample Analysis:

    • At each time point, remove one aliquot from each storage condition.

    • Allow the sample to thaw completely and equilibrate to room temperature.

    • Analyze the sample by a validated HPLC or LC-MS/MS method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time for each storage condition.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

Materials:

  • This compound in DMSO solution

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV light source

  • Heating block or oven

  • HPLC or LC-MS/MS system with a photodiode array (PDA) or mass spectrometer detector

Methodology:

  • Sample Preparation: For each stress condition, prepare a solution of this compound in DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to the sample solution (e.g., to a final concentration of 0.1 N). Incubate at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Add NaOH to the sample solution (e.g., to a final concentration of 0.1 N). Incubate at room temperature or a slightly elevated temperature.

    • Oxidation: Add H₂O₂ to the sample solution (e.g., to a final concentration of 3%). Incubate at room temperature.

    • Thermal Degradation: Incubate a sample solution at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose a sample solution to UV light.

  • Time Points: Monitor the degradation over time (e.g., 2, 4, 8, 24 hours) until approximately 10-20% degradation is observed.

  • Sample Analysis:

    • Neutralize acidic and basic samples before analysis if necessary.

    • Analyze all stressed samples, along with an unstressed control, by LC-MS/MS.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and characterize the major degradation products using their retention times, UV spectra, and mass spectra.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Stability Study cluster_forced Forced Degradation Study cluster_analysis Analysis prep Prepare this compound stock solution in DMSO storage_conditions Aliquot and store at: - -80°C - -20°C - 4°C - Room Temperature prep->storage_conditions stress_conditions Expose to stress conditions: - Acid (HCl) - Base (NaOH) - Oxidation (H₂O₂) - Heat - UV Light prep->stress_conditions analysis_stability Analyze at T=0, 1, 2, 4 weeks, 1, 3, 6 months storage_conditions->analysis_stability hplc HPLC / LC-MS/MS Analysis analysis_stability->hplc analysis_forced Analyze at T=0, 2, 4, 8, 24 hours stress_conditions->analysis_forced analysis_forced->hplc

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_logic start Inconsistent Experimental Results check_storage Are storage conditions correct? (-20°C / -80°C, no freeze-thaw) start->check_storage check_precipitation Is there visible precipitate in the stock solution? check_storage->check_precipitation Yes correct_storage Correct storage procedures. Use aliquots. check_storage->correct_storage No check_age Is the stock solution old? check_precipitation->check_age No dissolve Warm and sonicate to redissolve. Consider lower concentration stock. check_precipitation->dissolve Yes prepare_fresh Prepare fresh stock solution. check_age->prepare_fresh Yes end Problem Resolved check_age->end No correct_storage->end dissolve->end prepare_fresh->end

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Optimizing Clauszoline M Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Clauszoline M for their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a carbazole alkaloid that has been isolated from plants such as Clausena excavata.[1][2] While specific biological activities of this compound are not extensively documented in publicly available literature, carbazole alkaloids as a class are known to exhibit a wide range of pharmacological effects. These include anticancer, anti-inflammatory, antimicrobial, antioxidant, and anti-HIV properties.[3][4] Therefore, it is plausible that this compound may possess similar activities.

Q2: What is a good starting concentration range for this compound in a new cell-based assay?

For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its potency and potential cytotoxicity. A typical approach is to perform a dose-response experiment with serial dilutions. Based on studies of other carbazole alkaloids isolated from Clausena excavata, such as clausine-B which showed IC50 values between 21.50 µg/mL and 52.90 µg/mL in various cancer cell lines, a starting range of 0.1 µM to 100 µM is advisable.[5][6]

Q3: How should I prepare my stock solution of this compound?

This compound is an alkaloid and, like many similar organic compounds, is often soluble in organic solvents. For most cell-based assays, a common practice is to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[7] Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How can I determine if this compound is cytotoxic to my cells?

To assess the cytotoxicity of this compound, you can perform a cell viability assay. Common methods include the MTT, CellTiter-Glo®, or trypan blue exclusion assays.[8] You should treat your cells with a range of this compound concentrations for a duration relevant to your primary assay. This will help you establish a non-toxic working concentration range.

Troubleshooting Guides

Problem 1: I am not observing any effect of this compound in my assay.

  • Possible Cause 1: Concentration is too low.

    • Solution: Increase the concentration of this compound. If you started in the nanomolar range, try micromolar concentrations. Perform a wide dose-response curve to identify the effective concentration range.

  • Possible Cause 2: Insufficient incubation time.

    • Solution: The compound may require more time to elicit a biological response. Try increasing the incubation time of your assay. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal duration.

  • Possible Cause 3: Compound instability.

    • Solution: Ensure that your this compound stock solution is stored properly (typically at -20°C or -80°C) and protected from light. Prepare fresh dilutions for each experiment.

  • Possible Cause 4: The chosen cell line is not responsive.

    • Solution: The cellular target of this compound may not be present or functional in your chosen cell line. If possible, try a different cell line that is known to be responsive to other carbazole alkaloids or is relevant to the biological effect you are investigating.

Problem 2: I am observing high levels of cell death in my assay.

  • Possible Cause 1: Concentration is too high.

    • Solution: Perform a cytotoxicity assay to determine the IC50 value for cell viability. Use concentrations well below the cytotoxic range for your functional assays.

  • Possible Cause 2: Solvent toxicity.

    • Solution: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your cells (usually <0.1%). Run a solvent control (cells treated with the same concentration of solvent without this compound) to verify.

Experimental Protocols

Protocol 1: Determination of Optimal Concentration using a Dose-Response Assay

This protocol outlines a general method for determining the optimal working concentration of this compound using a cell viability assay (e.g., MTT).

Materials:

  • This compound

  • DMSO

  • Your cell line of interest

  • 96-well plates

  • Complete cell culture medium

  • MTT reagent

  • Solubilization solution (e.g., acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of this compound in complete medium by serially diluting a high-concentration stock. Also, prepare a 2X solvent control.

  • Treatment: Remove the old medium from the cells and add the 2X this compound dilutions and the solvent control. Incubate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

    • Add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Plot the cell viability (%) against the log of the this compound concentration to determine the EC50 (effective concentration) or IC50 (inhibitory concentration).

Hypothetical Dose-Response Data for this compound
This compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
195.6 ± 4.8
588.1 ± 6.2
1075.4 ± 5.9
2552.3 ± 7.1
5028.9 ± 4.3
10010.7 ± 3.5

Potential Signaling Pathways and Experimental Workflows

Given the known activities of carbazole alkaloids, this compound might influence signaling pathways related to cell proliferation, apoptosis, or inflammation.

Hypothetical Signaling Pathway: Inhibition of a Pro-Survival Pathway

This diagram illustrates a hypothetical mechanism where this compound inhibits a receptor tyrosine kinase (RTK), leading to the downregulation of a pro-survival signaling cascade like the PI3K/Akt pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activates PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Bad_p Bad-P Akt->Bad_p Phosphorylates (Inactivates Bad) Bcl2 Bcl2 Bad_p->Bcl2 Cannot inhibit Apoptosis Apoptosis Bcl2->Apoptosis Inhibits This compound This compound This compound->RTK Inhibits

Caption: Hypothetical inhibition of a pro-survival pathway by this compound.

Experimental Workflow for Optimizing this compound Concentration

This diagram outlines a logical workflow for researchers to follow when optimizing the concentration of this compound for their specific cell-based assay.

G A 1. Prepare this compound Stock Solution (e.g., in DMSO) B 2. Determine Cytotoxicity Range (e.g., MTT Assay) A->B C 3. Select Non-Toxic Concentration Range B->C D 4. Perform Primary Functional Assay (Dose-Response) C->D E 5. Determine EC50/IC50 for Functional Effect D->E F 6. Select Optimal Concentration for Further Experiments E->F G 7. Validate with Secondary Assays (e.g., Western Blot, qPCR) F->G

References

Technical Support Center: Troubleshooting Clauszoline M Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on how to troubleshoot and prevent the precipitation of Clauszoline M in experimental media. The following information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

Q2: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What are the common causes?

Precipitation of compounds like this compound in cell culture media can be attributed to several factors:

  • Poor Aqueous Solubility: Many organic compounds, including some alkaloids, have low solubility in water-based solutions like cell culture media.[4][5][6]

  • Solvent Shock: this compound is often dissolved in a non-aqueous solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[3] When this stock is rapidly diluted into the aqueous medium, the compound can "crash out" of solution due to the sudden change in solvent polarity.[7][8]

  • High Compound Concentration: Exceeding the solubility limit of this compound in the final media formulation will lead to precipitation.[5][9]

  • Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if serum is present).[10][11] These components can interact with this compound, reducing its solubility. For instance, high concentrations of salts can lead to "salting out".[10]

  • pH and Temperature Effects: The pH of the medium can affect the ionization state of a compound with a pKa like this compound, thereby altering its solubility.[4][6] Temperature fluctuations can also impact solubility, with some compounds being less soluble at lower temperatures.[10][12]

Q3: How can I visually identify this compound precipitation?

Precipitation can manifest in several ways:

  • Visible Particles: You may see small, solid particles suspended in the medium or settled at the bottom of the culture vessel.

  • Cloudiness or Turbidity: The medium may appear cloudy or hazy immediately or shortly after adding the compound.[12]

  • Color Change: If the compound is colored, its precipitation might alter the appearance of the medium.[5]

  • Microscopic Examination: Under a microscope, you might observe crystalline structures or amorphous aggregates that are distinct from the cells.[5]

Troubleshooting Guides

Scenario 1: Precipitate Forms Immediately Upon Adding this compound to the Medium

This is often indicative of "solvent shock" or exceeding the compound's kinetic solubility.

Troubleshooting Steps:

  • Optimize the Dilution Method:

    • Instead of adding the DMSO stock directly to the full volume of media, first, make an intermediate dilution in a smaller volume of media.

    • Add the DMSO stock dropwise to the medium while gently vortexing or swirling to ensure rapid and thorough mixing.[7]

  • Reduce the Final DMSO Concentration:

    • Aim for a final DMSO concentration of ≤ 0.5%, and ideally ≤ 0.1%, as higher concentrations can be toxic to cells and increase the likelihood of precipitation.[7] To achieve this, you may need to prepare a more concentrated DMSO stock solution if your desired final concentration of this compound allows.

  • Pre-warm the Medium:

    • Ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.[7] Some compounds are more soluble at higher temperatures.

Scenario 2: Precipitate Forms Over Time in the Incubator

This may suggest issues with compound stability, interactions with media components as they are metabolized by cells, or pH shifts.

Troubleshooting Steps:

  • Assess Compound Stability:

    • Incubate a solution of this compound in your cell culture medium without cells for the duration of your experiment to see if precipitation occurs. This can help differentiate between inherent instability and cell-mediated effects.

  • Control the pH of the Medium:

    • Cell metabolism can cause the pH of the culture medium to change over time. Use a medium buffered with a non-bicarbonate buffer like HEPES, in addition to the standard sodium bicarbonate, to maintain a more stable pH.

  • Evaluate the Role of Serum:

    • If you are using a serum-containing medium, test the solubility of this compound in the basal medium without serum. Proteins in serum can sometimes bind to compounds and either enhance or reduce their solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Determine the Desired Stock Concentration: Aim for a stock concentration that is at least 1000-fold higher than your highest final experimental concentration to keep the final DMSO concentration low.

  • Weighing the Compound: Accurately weigh the required amount of this compound powder.

  • Dissolution in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder.

  • Ensure Complete Dissolution: Vortex or gently warm the solution (if the compound is heat-stable) until the this compound is completely dissolved and no solid particles are visible.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay in Cell Culture Medium

This assay helps determine the maximum concentration of this compound that can be dissolved in your specific experimental medium without immediate precipitation.

Materials:

  • This compound DMSO stock solution

  • Cell culture medium (with all supplements, e.g., serum)

  • 96-well clear-bottom plate

  • Plate reader capable of measuring absorbance or light scattering

Method:

  • Prepare a Serial Dilution of this compound in DMSO: In a separate 96-well plate, prepare a 2-fold serial dilution of your this compound stock solution in DMSO.

  • Add Medium to the Assay Plate: Add 198 µL of your complete cell culture medium to the wells of the clear-bottom 96-well plate.

  • Add this compound Dilutions: Transfer 2 µL of each DMSO dilution to the corresponding wells of the assay plate containing the medium. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Include Controls:

    • Negative Control: Medium with 1% DMSO only.

    • Blank: Medium only.

  • Incubate and Measure: Incubate the plate at room temperature or 37°C for a set period (e.g., 1-2 hours). Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 650 nm).

  • Data Analysis: An increase in absorbance or light scattering compared to the negative control indicates precipitation. The highest concentration that does not show a significant increase is the kinetic solubility.

Data Presentation

Table 1: Troubleshooting Checklist for this compound Precipitation

Potential Cause Observation Recommended Action
Solvent Shock Precipitate forms immediately upon adding DMSO stock to media.Add stock solution dropwise while vortexing; prepare an intermediate dilution.
High Concentration Precipitation occurs, especially at higher doses.Determine the kinetic solubility in your media; work below this concentration.
Media Interaction Precipitate forms in complete media but not in simple buffer (e.g., PBS).Test solubility in different basal media; assess the effect of serum.
pH Shift Precipitation appears over time in culture.Use HEPES-buffered media; monitor media color (phenol red indicator).
Temperature Effect Precipitation occurs when media is cooled.Pre-warm media to 37°C before adding the compound.

Table 2: Example Kinetic Solubility Data

Final this compound Concentration (µM) Absorbance at 650 nm (Arbitrary Units) Observation
1000.550Significant Precipitation
500.210Mild Precipitation
250.055No Precipitation
12.50.052No Precipitation
6.250.051No Precipitation
Negative Control (1% DMSO)0.050No Precipitation

Visualizations

Troubleshooting_Workflow start Precipitation Observed with this compound check_stock Is the DMSO stock solution clear? start->check_stock remake_stock Prepare fresh stock solution check_stock->remake_stock No check_dilution Optimize Dilution Method (e.g., dropwise addition, pre-warm media) check_stock->check_dilution Yes remake_stock->check_dilution still_precipitates1 Precipitation persists? check_dilution->still_precipitates1 kinetic_solubility Determine Kinetic Solubility in Experimental Media still_precipitates1->kinetic_solubility Yes end_success Problem Resolved still_precipitates1->end_success No work_below_sol Work at concentrations below the determined solubility limit kinetic_solubility->work_below_sol check_stability Assess Compound Stability (incubate in media without cells) work_below_sol->check_stability still_precipitates2 Precipitation persists? check_stability->still_precipitates2 modify_media Modify Media Formulation (e.g., add HEPES, test without serum) still_precipitates2->modify_media Yes still_precipitates2->end_success No end_reformulate Consider alternative formulation or solubilizing agents modify_media->end_reformulate

Caption: Troubleshooting workflow for this compound precipitation.

As no specific signaling pathway for this compound is publicly available, a generalized diagram illustrating potential downstream effects of a bioactive compound is provided below for conceptual understanding.

Generalized_Signaling_Pathway compound This compound receptor Cell Surface or Intracellular Receptor compound->receptor transduction Signal Transduction Cascade (e.g., Kinase activation) receptor->transduction transcription_factor Activation of Transcription Factors transduction->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation, Apoptosis, Differentiation) gene_expression->cellular_response

Caption: Generalized signaling pathway for a bioactive compound.

References

Technical Support Center: Managing Autofluorescence of Carbazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the autofluorescence of carbazole compounds during experiments.

Frequently Asked Questions (FAQs)

Q1: What causes the intrinsic fluorescence (autofluorescence) of carbazole compounds?

A1: Carbazole and its derivatives possess a rigid, planar, and electron-rich heterocyclic aromatic structure. This extended π-conjugated system readily absorbs light, particularly in the ultraviolet and blue regions of the spectrum, and subsequently emits it as fluorescence. The specific excitation and emission wavelengths can be influenced by the various functional groups attached to the carbazole core.[1][2]

Q2: How can the autofluorescence of a carbazole-based compound interfere with my experiment?

A2: The intrinsic fluorescence of carbazole compounds can become a source of background noise, making it difficult to distinguish the specific signal from your target of interest, especially when using other fluorophores with overlapping spectra.[3] This can lead to a low signal-to-noise ratio, inaccurate quantification, and false-positive results in fluorescence microscopy and other fluorescence-based assays.

Q3: Can I predict the fluorescence properties of my carbazole derivative?

A3: While computational methods can provide estimates, the photophysical properties of a carbazole derivative, including its fluorescence quantum yield and lifetime, are best determined empirically. These properties are highly sensitive to the molecular structure and the local microenvironment, such as solvent polarity.[4]

Q4: Are there carbazole derivatives with low intrinsic fluorescence?

A4: Yes, the fluorescence of carbazole derivatives can be modulated through chemical modifications. For instance, the introduction of certain electron-withdrawing groups or heavy atoms can quench the intrinsic fluorescence.[5] However, this may also affect other desired properties of the compound.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with carbazole compounds.

Problem 1: High background fluorescence obscuring the signal.

Cause: The intrinsic fluorescence of the carbazole compound is high at the concentration used, or it is non-specifically binding to cellular components or surfaces.

Solutions:

  • Optimize Concentration: Perform a concentration titration of your carbazole compound to find the lowest concentration that still provides a detectable specific signal while minimizing background fluorescence.[6]

  • Washing Steps: Increase the number and duration of washing steps after incubation with the carbazole compound to remove unbound molecules.[7]

  • Blocking: If non-specific binding is suspected, particularly in cell-based assays, use appropriate blocking agents.[7]

  • Spectral Unmixing: If the emission spectrum of your carbazole compound's autofluorescence is distinct from your specific signal's fluorophore, spectral unmixing can be a powerful tool to separate the two signals computationally.[8][9]

  • Photobleaching: Intentionally photobleach the background fluorescence from the carbazole compound before acquiring your image of interest. This involves exposing the sample to high-intensity light at the excitation wavelength of the carbazole's autofluorescence until the background signal is significantly reduced.[10]

Problem 2: Weak specific signal from my carbazole-based probe.

Cause: The quantum yield of the carbazole probe may be low in the experimental environment, or the excitation/emission settings may not be optimal.

Solutions:

  • Optimize Microscope Settings:

    • Excitation Wavelength: Use a laser line that maximally excites your carbazole probe.

    • Emission Filter: Employ a narrow bandpass filter that captures the peak emission of your probe while excluding as much background as possible.[3]

    • Gain and Exposure Time: Increase the detector gain and/or exposure time to enhance the signal. Be cautious of increasing noise and phototoxicity with excessive settings.[11]

  • Environmental Considerations: The fluorescence of many carbazole derivatives is sensitive to the polarity of the solvent or its binding environment.[4] Consider if the local environment is quenching the fluorescence of your probe.

  • Signal Amplification: If direct fluorescence is weak, consider using an amplification strategy, such as a secondary antibody conjugated to a brighter fluorophore if your carbazole compound is part of a primary antibody conjugate.

Problem 3: Phototoxicity or photobleaching during live-cell imaging.

Cause: The excitation light required to visualize the carbazole compound is damaging the cells or causing the probe's fluorescence to fade over time.

Solutions:

  • Minimize Light Exposure:

    • Use the lowest possible laser power that provides an acceptable signal.

    • Reduce the exposure time per image.

    • Decrease the frequency of image acquisition in time-lapse experiments.[12][13]

  • Use a More Photostable Probe: If photobleaching is severe, consider synthesizing or obtaining a more photostable carbazole derivative.

  • Oxygen Scavengers: For fixed samples, the use of mounting media containing antifade reagents can reduce photobleaching. For live-cell imaging, specialized imaging media with reduced phototoxicity can be used.[14]

  • Two-Photon Microscopy: If available, two-photon excitation uses near-infrared light, which is less damaging to cells and can reduce background fluorescence.[4]

Data Presentation

The following table summarizes the photophysical properties of several carbazole derivatives. This data can help in selecting appropriate compounds and imaging parameters.

Compound NameExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Solvent/StateReference
Carbazole3283860.72Dichloromethane[1]
Carbazole3534370.89Dichloromethane[1]
Carbazole Derivative 1 416471-Toluene to DMSO[15]
Carbazole Derivative 2 443499-Toluene to DMSO[15]
Carbazole Derivative 3 480550-Toluene to DMSO[15]
Pyrrolo[3,2-c]carbazole 3 310372-Tetrahydrofuran[16]
Pyrrolo[3,2-c]carbazole 5 310372-Tetrahydrofuran[16]

Experimental Protocols

Protocol 1: General Photobleaching of Carbazole Autofluorescence

This protocol is designed to reduce the background fluorescence from a carbazole compound before imaging a specific fluorescent signal.

  • Sample Preparation: Prepare your sample (e.g., cells stained with a carbazole-based compound and a specific fluorescent probe) on a microscope slide or dish suitable for fluorescence microscopy.

  • Initial Imaging: Briefly image the sample using the settings for your specific fluorescent probe to have a "before" image.

  • Identify Carbazole Autofluorescence Spectrum: Determine the excitation and emission maxima of the autofluorescence from the carbazole compound. This can be done using a spectrophotometer or by acquiring a lambda scan on a confocal microscope.

  • Photobleaching:

    • Set the microscope's excitation wavelength to the peak excitation of the carbazole's autofluorescence.

    • Open the pinhole (for confocal) and use a high laser power.

    • Continuously expose the region of interest to the excitation light.

    • Monitor the decrease in background fluorescence in real-time.

    • Continue bleaching until the background fluorescence is significantly reduced (typically 50-80%). This may take several minutes.[10]

  • Post-Bleaching Imaging: Re-image the sample using the optimized settings for your specific fluorescent probe.

  • Analysis: Compare the signal-to-noise ratio of the images taken before and after photobleaching.

Protocol 2: Spectral Unmixing to Separate Carbazole Autofluorescence

This protocol outlines the general steps for using spectral unmixing to differentiate the signal of a specific fluorophore from the autofluorescence of a carbazole compound.

  • Acquire Reference Spectra:

    • Prepare a sample containing only the carbazole compound at a relevant concentration. Acquire a spectral image (lambda stack) of its autofluorescence.

    • Prepare a sample containing only your specific fluorophore (e.g., cells labeled with your fluorescent probe of interest). Acquire a spectral image of its emission.

    • It is also advisable to acquire a spectral image of an unstained sample to account for any endogenous autofluorescence.

  • Acquire Experimental Image: Acquire a spectral image of your fully stained experimental sample, ensuring that the imaging settings are identical to those used for acquiring the reference spectra.

  • Perform Spectral Unmixing:

    • Use the spectral unmixing software associated with your microscope or a program like ImageJ/Fiji.[17]

    • Load the experimental image and the previously acquired reference spectra.

    • The software will then computationally separate the mixed fluorescence signals into distinct channels, one for your specific probe and one for the carbazole autofluorescence.[8]

  • Analysis: Analyze the unmixed image of your specific probe, which should now have a significantly improved signal-to-noise ratio.

Visualizations

experimental_workflow_live_cell_imaging Live-Cell Imaging with a Carbazole Probe cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Analysis cell_culture 1. Culture Cells probe_prep 2. Prepare Carbazole Probe Solution cell_culture->probe_prep incubation 3. Incubate Cells with Probe probe_prep->incubation wash 4. Wash to Remove Unbound Probe incubation->wash microscope_setup 5. Optimize Microscope Settings (Laser Power, Gain, Exposure) wash->microscope_setup image_acquisition 6. Acquire Images microscope_setup->image_acquisition background_correction 7. Background Correction (e.g., Photobleaching, Spectral Unmixing) image_acquisition->background_correction quantification 8. Image Analysis & Quantification background_correction->quantification

Caption: Workflow for live-cell imaging using a carbazole-based fluorescent probe.

troubleshooting_flowchart Troubleshooting High Background Fluorescence start High Background Observed check_concentration Is Probe Concentration Optimized? start->check_concentration optimize_concentration Perform Concentration Titration check_concentration->optimize_concentration No check_washing Are Washing Steps Sufficient? check_concentration->check_washing Yes optimize_concentration->check_washing increase_washing Increase Wash Duration/Frequency check_washing->increase_washing No consider_unmixing Is Spectral Overlap an Issue? check_washing->consider_unmixing Yes increase_washing->consider_unmixing perform_unmixing Use Spectral Unmixing consider_unmixing->perform_unmixing Yes consider_photobleaching Is Background Persistent? consider_unmixing->consider_photobleaching No end Improved Signal-to-Noise perform_unmixing->end perform_photobleaching Apply Pre-Acquisition Photobleaching consider_photobleaching->perform_photobleaching Yes consider_photobleaching->end No perform_photobleaching->end

Caption: A logical flowchart for troubleshooting high background fluorescence from carbazole compounds.

hts_workflow High-Throughput Screening with a Carbazole-Based Assay cluster_setup Assay Setup cluster_screening Screening cluster_analysis Data Analysis cluster_validation Hit Validation plate_prep 1. Prepare Assay Plates (e.g., Cells, Reagents) compound_prep 2. Prepare Compound Library plate_prep->compound_prep dispense 3. Dispense Compounds into Plates compound_prep->dispense incubate 4. Incubate dispense->incubate add_probe 5. Add Carbazole-Based Probe incubate->add_probe read_plate 6. Read Fluorescence Signal add_probe->read_plate data_normalization 7. Normalize Data read_plate->data_normalization hit_identification 8. Identify Primary Hits data_normalization->hit_identification dose_response 9. Dose-Response Studies hit_identification->dose_response secondary_assays 10. Secondary Assays dose_response->secondary_assays

Caption: A generalized workflow for a high-throughput screening campaign utilizing a carbazole-based fluorescent assay.

References

Technical Support Center: Investigating Potential Clauszoline M Interference with Assay Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on identifying and mitigating potential assay interference caused by the investigational compound Clauszoline M. While specific data on this compound's interference profile is not extensively documented, this guide offers a framework for troubleshooting based on common mechanisms of assay interference observed with other small molecules in high-throughput screening (HTS).

Frequently Asked Questions (FAQs)

Q1: What is assay interference and why is it a concern for compounds like this compound?

A1: Assay interference occurs when a test compound generates a false-positive or false-negative result through a mechanism unrelated to the intended biological target.[1] For novel compounds such as this compound, it is crucial to rule out interference to ensure that observed activity is genuinely due to interaction with the target of interest and not an artifact of the assay technology. Unidentified interference can lead to wasted time and resources pursuing non-viable drug candidates.[1]

Q2: What are the common mechanisms by which a compound like this compound might interfere with assay reagents?

A2: Based on the behavior of other organic small molecules, potential mechanisms of interference for this compound could include:

  • Intrinsic Fluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in fluorescence-based assays, leading to a false-positive signal.[2]

  • Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of the assay's fluorophore, leading to a false-negative or false-positive result depending on the assay design.[2]

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive results.[3]

  • Reactivity with Assay Components: The compound may directly react with assay reagents, such as enzymes (e.g., luciferase) or substrates, leading to signal modulation.[3]

  • Light Scattering: Compound precipitation or aggregation can scatter light, affecting readouts in optical assays.

Q3: My primary screen shows this compound as a hit. What are the immediate next steps to investigate potential interference?

A3: It is essential to perform a series of counter-screens and orthogonal assays to confirm the initial hit. A systematic approach helps to identify and eliminate compounds that exhibit pan-assay interference patterns (PAINS).[1] The initial steps should include dose-response confirmation and a search for any existing literature on the compound's chemical class.

Troubleshooting Guide

This guide provides a step-by-step approach to de-risk hits that may be subject to assay interference.

Problem 1: this compound shows activity in a fluorescence-based assay.

Troubleshooting Steps:

  • Assess Intrinsic Fluorescence: Measure the fluorescence of this compound alone in the assay buffer at the same wavelengths used in the primary screen.

  • Check for Fluorescence Quenching: Incubate this compound with the fluorescent probe or product of the assay and measure the signal. A decrease in signal compared to the probe alone suggests quenching.[2]

  • Perform an Orthogonal Assay: Validate the activity of this compound in a mechanistically distinct assay that does not rely on fluorescence, such as a luminescence-based or label-free method.[2]

Problem 2: this compound is active in a luciferase-based reporter assay.

Troubleshooting Steps:

  • Luciferase Counter-Screen: Perform a direct enzymatic assay with purified luciferase to determine if this compound directly inhibits the enzyme.[3]

  • Analyze Dose-Response Curve: Non-specific inhibitors often display steep or unusual dose-response curves.[3] A shallow curve or a curve that does not reach 100% inhibition may indicate non-specific activity.

Problem 3: this compound is a promiscuous hitter, showing activity in multiple, unrelated assays.

Troubleshooting Steps:

  • Detergent Test for Aggregation: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant reduction in the compound's apparent activity suggests it may be acting via aggregation.[3]

  • Nephelometry or Dynamic Light Scattering (DLS): These techniques can directly measure the formation of compound aggregates in solution.

Data Presentation

Table 1: Summary of Potential Interference Mechanisms and Corresponding Counter-Screens

Interference MechanismAssay Type(s) AffectedRecommended Counter-ScreenExpected Outcome if Interference is Present
Intrinsic Fluorescence FluorescenceMeasure compound fluorescence in assay bufferCompound exhibits a signal in the absence of other assay components.
Fluorescence Quenching FluorescenceIncubate compound with fluorescent probeReduction in fluorescence signal of the probe.
Compound Aggregation Enzyme, Protein-Protein InteractionAdd non-ionic detergent (e.g., 0.01% Triton X-100)Potency of the compound is significantly reduced.
Luciferase Inhibition Luminescence (Luciferase-based)Direct assay with purified luciferaseCompound inhibits luciferase activity.
Reactivity VariousThiol reactivity assayCompound modifies thiol-containing reagents.

Experimental Protocols

Protocol 1: Detergent Test for Compound Aggregation

Objective: To determine if the observed inhibitory activity of a test compound is due to the formation of aggregates.[3]

Materials:

  • Primary assay components (enzyme, substrate, etc.)

  • Test compound (this compound)

  • Non-ionic detergent (e.g., 0.01% Triton X-100)

  • Assay buffer

Methodology:

  • Prepare two sets of assay buffers: one with and one without 0.01% Triton X-100.[3]

  • Prepare serial dilutions of the test compound in both buffers.

  • Perform the primary assay in parallel using both sets of compound dilutions.

  • Compare the dose-response curves obtained in the presence and absence of the detergent. A significant rightward shift in the IC50 in the presence of detergent suggests aggregation-based activity.[3]

Protocol 2: Luciferase Inhibition Counter-Screen

Objective: To assess whether a test compound directly inhibits firefly luciferase.[3]

Materials:

  • Purified firefly luciferase

  • Luciferin substrate

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Test compound (this compound)

  • Positive control inhibitor (e.g., resveratrol)

  • Microplate reader with luminescence detection

Methodology:

  • Prepare serial dilutions of the test compound and controls in assay buffer.

  • Add the diluted test compound and controls to the respective wells of a microplate.

  • Add purified luciferase to each well and incubate for 15-30 minutes at room temperature.

  • Initiate the luminescent reaction by adding the luciferin substrate buffer.

  • Immediately measure the luminescence signal using a microplate reader.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.[3]

Visualizations

Hit_Triage_Workflow Primary_Screen Primary Screen Hit Dose_Response Dose-Response Confirmation Primary_Screen->Dose_Response Literature_Search Literature & Patent Review Dose_Response->Literature_Search Interference_Counterscreens Interference Counter-Screens Literature_Search->Interference_Counterscreens Orthogonal_Assay Orthogonal Assay Validation Interference_Counterscreens->Orthogonal_Assay Clean False_Positive False Positive (Interference) Interference_Counterscreens->False_Positive Interference Detected Confirmed_Hit Confirmed Hit Orthogonal_Assay->Confirmed_Hit Activity Confirmed Orthogonal_Assay->False_Positive Activity Not Confirmed

Caption: A typical workflow for triaging hits from a primary HTS campaign.

Interference_Decision_Tree Initial_Hit Initial Hit from Primary Assay Assay_Tech What is the assay technology? Initial_Hit->Assay_Tech Fluorescence Fluorescence-Based Assay_Tech->Fluorescence Fluorescence Luminescence Luminescence-Based Assay_Tech->Luminescence Luminescence Other Other (e.g., Absorbance, Label-free) Assay_Tech->Other Other Intrinsic_Fluorescence Check Intrinsic Fluorescence Fluorescence->Intrinsic_Fluorescence Luciferase_Inhibition Luciferase Counter-Screen Luminescence->Luciferase_Inhibition Aggregation_Test Detergent Test for Aggregation Other->Aggregation_Test Quenching Check for Quenching Intrinsic_Fluorescence->Quenching Result_Fluorescence Interference? Quenching->Result_Fluorescence Result_Luminescence Interference? Luciferase_Inhibition->Result_Luminescence Result_Other Interference? Aggregation_Test->Result_Other

Caption: A decision tree for troubleshooting common assay interferences.

References

ensuring reproducibility in Clauszoline M experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Clauszoline M

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the reproducibility and reliability of experimental results. Here you will find frequently asked questions (FAQs), troubleshooting guides for common assays, and detailed experimental protocols.

To provide a scientifically grounded context, this guide is based on the hypothesized mechanism of action where this compound is a selective inhibitor of the serine/threonine kinase, ReproKinase-1 (RK1) . RK1 is a key component of a signaling pathway that leads to the activation of the transcription factor NF-κB , a well-known regulator of inflammatory gene expression.

Frequently Asked Questions (FAQs)

A collection of answers to common questions regarding the handling and properties of this compound.

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is soluble in DMSO at concentrations up to 50 mM. For stock solutions, we recommend preparing a 10 mM stock in anhydrous, analytical-grade DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working concentrations, dilute the DMSO stock in your cell culture medium. Note that the final DMSO concentration in your assay should be kept consistent across all conditions and should not exceed 0.5% to avoid solvent-induced artifacts.

Q2: What is the stability of this compound in aqueous media?

A2: this compound is stable in aqueous cell culture media for up to 24 hours at 37°C. For experiments exceeding 24 hours, it is advisable to refresh the medium containing this compound every 24 hours to ensure a consistent effective concentration. Degradation beyond this time point may lead to a reduction in inhibitory activity and contribute to experimental variability.

Q3: Does this compound have off-target effects?

A3: While this compound is a potent inhibitor of RK1, like many kinase inhibitors, it may exhibit off-target effects at high concentrations.[1] It is crucial to determine the optimal concentration range for your specific cell type and assay. We recommend performing a dose-response curve to identify the lowest effective concentration that yields the desired biological effect. Additionally, including a structurally distinct RK1 inhibitor as a control can help to confirm that the observed effects are due to the inhibition of RK1.

Q4: How can I confirm that this compound is inhibiting RK1 in my cells?

A4: The most direct way to confirm RK1 inhibition is to perform a Western blot analysis of a known downstream substrate of RK1. A common substrate is the IκBα protein, which is phosphorylated by the IKK complex (downstream of RK1), leading to its degradation and the subsequent activation of NF-κB. Treatment with this compound should result in a dose-dependent decrease in the phosphorylation of IκBα and a stabilization of total IκBα levels.

Troubleshooting Guides

These guides are in a question-and-answer format to address specific issues you may encounter during your experiments.

Cell Viability Assays (e.g., MTT, MTS, WST-1)

Q: My cell viability results with this compound are highly variable between replicate wells and experiments. What could be the cause?

A: High variability in cell viability assays is a common issue and can stem from several factors.[2] Consider the following troubleshooting steps:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a major source of variability.[2][3] Ensure you have a single-cell suspension before seeding and mix the cell suspension between pipetting to prevent settling.

  • Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can alter the concentration of this compound and affect cell health. To mitigate this, avoid using the outer wells for experimental conditions and instead fill them with sterile PBS or media.

  • Inconsistent Incubation Times: Ensure that the incubation time with both this compound and the viability reagent is consistent across all plates and experiments.

  • Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation.

Troubleshooting Data Example:

Plate LocationCell Count (Day 0)Absorbance (490nm) - Exp 1Absorbance (490nm) - Exp 2% Coefficient of Variation (CV)
Inner Wells (Avg)5,0000.850.822.5%
Outer Wells (Avg)5,0000.650.9522.5%

This table illustrates the "edge effect," showing significantly higher variability in the outer wells compared to the inner wells.

Western Blotting for RK1 Pathway Proteins

Q: I am not seeing a consistent, dose-dependent decrease in IκBα phosphorylation with this compound treatment. Why might this be?

A: Inconsistent Western blot results can be frustrating. Here are some potential causes and solutions:

  • Suboptimal Lysis Buffer: Ensure your lysis buffer is optimized to extract the proteins of interest and contains fresh protease and phosphatase inhibitors.[4]

  • Inconsistent Protein Loading: Accurate protein quantification is critical.[5] Perform a protein assay (e.g., BCA) on your lysates and load equal amounts of protein for each sample. Always use a loading control (e.g., GAPDH, β-actin) to normalize your results.

  • Antibody Performance: The quality of your primary antibody is crucial. Titrate your primary antibody to determine the optimal concentration that provides a strong signal with low background.[6] If problems persist, consider trying an antibody from a different vendor.

  • Transfer Issues: Ensure that there are no air bubbles between the gel and the membrane during transfer, as this can block the transfer of proteins.[5]

Troubleshooting Workflow:

A workflow for troubleshooting Western blot variability.
RT-qPCR for Inflammatory Gene Expression

Q: My RT-qPCR data shows high Cq value variation between technical replicates for genes downstream of NF-κB (e.g., IL-6, TNF-α). What should I check?

A: Variation in Cq values within technical replicates often points to issues with the reaction setup or the quality of the template RNA.[7][8]

  • RNA Quality: Ensure your RNA is high quality and free of genomic DNA and PCR inhibitors. Check the A260/280 ratio (should be ~2.0) and consider DNase treatment.

  • Pipetting Inaccuracy: Small pipetting errors can lead to significant Cq variations, especially with low-volume reactions.[8] Ensure your pipettes are calibrated and use a master mix to minimize well-to-well differences.

  • Primer/Probe Design: Poorly designed primers can lead to non-specific amplification or primer-dimer formation, affecting reaction efficiency.[7][9] Use primer design software and validate your primers with a melt curve analysis.

  • Reverse Transcription Efficiency: Inconsistent cDNA synthesis can introduce variability. Ensure you start with the same amount of RNA for each sample and that the reverse transcription reaction is properly mixed.

Troubleshooting Decision Tree:

A decision tree for troubleshooting RT-qPCR Cq variability.

Experimental Protocols & Signaling Pathway

This compound Signaling Pathway

This compound acts by inhibiting ReproKinase-1 (RK1). This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of the NF-κB transcription factor. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

G cluster_0 Cytoplasm cluster_1 Nucleus RK1 RK1 IKK IKK Complex RK1->IKK IkBa_p65_p50 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65_p50  Phosphorylation p_IkBa p-IκBα p65_p50 p65/p50 (Active NF-κB) Degradation Proteasomal Degradation p_IkBa->Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation DNA DNA p65_p50_nuc->DNA Transcription Inflammatory Gene Transcription DNA->Transcription ClauszolineM This compound ClauszolineM->RK1

The hypothesized signaling pathway of this compound.
Protocol: Western Blot for IκBα Phosphorylation

This protocol outlines the key steps for assessing RK1 inhibition by this compound.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, RAW 264.7) in 6-well plates and grow to 70-80% confluency.

    • Starve cells in serum-free media for 4-6 hours, if necessary for your cell type.

    • Pre-treat cells with various concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for 1 hour.

    • Stimulate cells with an appropriate agonist (e.g., TNF-α, LPS) for 15-30 minutes to activate the RK1 pathway.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

    • Normalize all samples to the same concentration with lysis buffer.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against phospho-IκBα (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3 times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST for 10 minutes each.

  • Detection:

    • Apply an ECL substrate to the membrane and image using a chemiluminescence detection system.

    • Strip the membrane and re-probe for total IκBα and a loading control (e.g., GAPDH) to ensure equal loading and to normalize the data.

References

long-term storage and handling of Clauszoline M

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Clauszoline M (2,8-Dihydroxy-9H-carbazole-3-carboxaldehyde; CAS No. 187110-72-1). Below you will find frequently asked questions and troubleshooting guides to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a carbazole alkaloid, a class of naturally occurring compounds known for a wide range of biological activities.[1] Its chemical name is 2,8-Dihydroxy-9H-carbazole-3-carboxaldehyde. Due to their potent biological effects, carbazole alkaloids are often investigated for their potential as therapeutic agents in areas such as cancer and neurodegenerative diseases.[1][2]

Q2: How should I store solid this compound?

A2: Proper storage is crucial to maintain the stability and integrity of this compound. Recommendations for the solid compound are summarized in the table below.

Q3: How do I prepare and store stock solutions of this compound?

A3: this compound is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. It is critical to minimize the exposure of the compound to aqueous environments during storage to prevent degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

Q4: What personal protective equipment (PPE) should I use when handling this compound?

A4: Standard laboratory PPE should be worn at all times when handling this compound. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves. All handling of the solid compound or concentrated stock solutions should be performed in a chemical fume hood.

Storage and Handling Data

ParameterRecommendationRationale
Solid Compound Storage
TemperatureLong-term: -20°C. Short-term: 2-8°C.To minimize degradation over time.
AtmosphereStore in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).To protect from air and moisture.
LightStore in a light-protected vial (e.g., amber glass).To prevent photodegradation.
Stock Solution Storage
Recommended SolventDimethyl Sulfoxide (DMSO)Common solvent for carbazole alkaloids, allowing for high concentration stocks.
TemperatureLong-term: -80°C. Short-term: -20°C.To ensure stability of the compound in solution.
Freeze-Thaw CyclesAvoid repeated cycles.Aliquot into single-use volumes to prevent degradation with each cycle.

Experimental Protocols & Troubleshooting

Cell Viability Assay (CCK8)

This protocol is adapted from a study on a structurally similar compound, 9-ethyl-9H-carbazole-3-carbaldehyde, which has shown antitumor activity.[3] Researchers should optimize the concentrations of this compound for their specific cell lines.

Methodology:

  • Seed cells (e.g., human melanoma cells) in a 96-well plate at a density of 2 x 10³ cells per well and allow them to adhere overnight.[3]

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound treatment).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • At each time point, add 10 µL of Cell Counting Kit-8 (CCK8) working solution to each well.[3]

  • Incubate the plate for 1.5 hours at 37°C.[3]

  • Measure the optical density (absorbance) at a wavelength of 450 nm using a microplate reader.[3]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Compound Precipitation in Media The concentration of this compound exceeds its solubility in the aqueous culture medium. The final DMSO concentration may be too low.Decrease the final concentration of this compound. Ensure the final DMSO concentration in the media does not exceed a level toxic to your cells (typically <0.5%). Perform a solubility test prior to the experiment.
High Variability Between Replicates Uneven cell seeding. Pipetting errors. Edge effects in the 96-well plate.Ensure a single-cell suspension before seeding. Use calibrated pipettes and proper technique. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
No Effect on Cell Viability The concentration of this compound is too low. The incubation time is too short. The compound has degraded.Perform a dose-response experiment with a wider and higher concentration range. Extend the incubation period. Use a freshly prepared stock solution of this compound that has been stored correctly.

Visualizations

Experimental Workflow: Cell Viability Assay

G cluster_0 Preparation cluster_1 Treatment cluster_2 Measurement A Seed cells in 96-well plate C Treat cells with This compound A->C B Prepare serial dilutions of this compound B->C D Incubate for 24, 48, 72 hours C->D E Add CCK8 reagent D->E F Incubate for 1.5 hours E->F G Measure absorbance at 450 nm F->G G ClauszolineM This compound p53 p53 Activation ClauszolineM->p53 (induces) Bax Bax (Pro-apoptotic) p53->Bax (upregulates) Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 (downregulates) Caspase9 Caspase-9 Bax->Caspase9 (activates) Bcl2->Caspase9 (inhibits) Caspase3 Caspase-3 Caspase9->Caspase3 (activates) Apoptosis Apoptosis Caspase3->Apoptosis

References

Technical Support Center: Overcoming Resistance to Clauszoline M in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Clauszoline M is a carbazole alkaloid. While related compounds have shown anti-tumor activity, there is currently no specific scientific literature detailing the mechanism of action of this compound, its specific molecular targets in cancer cells, or any observed mechanisms of resistance. Therefore, this technical support center provides guidance based on general and established principles of cancer drug resistance. The experimental protocols and troubleshooting guides are general methodologies that can be adapted for the investigation of potential resistance to this compound.

Troubleshooting Guides

This section provides answers to specific issues researchers might encounter during their experiments with this compound, assuming a hypothetical context of acquired resistance.

Question/Issue Possible Cause Suggested Solution/Troubleshooting Step
1. Decreased sensitivity to this compound in our cancer cell line over time (higher IC50 value). Development of acquired resistance. This could be due to several factors, including increased drug efflux, alterations in the drug target, or activation of compensatory signaling pathways.- Confirm Resistance: Perform a dose-response curve using an MTT or similar cell viability assay to confirm the shift in IC50.[1][2][3][4] - Check for Efflux Pump Overexpression: Analyze the expression of common ATP-binding cassette (ABC) transporters (e.g., ABCB1, ABCG2) using qPCR or Western blotting.[5][6][7] - Investigate Target Alteration: If the molecular target of this compound is known, sequence the gene encoding the target protein to check for mutations. - Assess Signaling Pathway Activation: Use Western blotting to check for the activation of pro-survival signaling pathways (e.g., Akt, ERK/MAPK) that may be compensating for the drug's effect.[8][9][10][11][12]
2. High variability in experimental results when testing this compound's efficacy. Inconsistent cell culture conditions, such as cell density or passage number. Contamination of cell culture. Instability of this compound in the culture medium.- Standardize Cell Culture: Ensure consistent cell seeding density and use cells within a defined passage number range. - Test for Contamination: Regularly test cell cultures for mycoplasma contamination. - Assess Compound Stability: Determine the half-life of this compound in your specific cell culture medium. Consider preparing fresh solutions for each experiment.
3. This compound is effective in 2D cell culture but not in our 3D spheroid or in vivo models. The tumor microenvironment (TME) and 3D architecture can confer resistance through various mechanisms, including reduced drug penetration, hypoxia, and altered cell signaling.- Assess Drug Penetration: Use fluorescently labeled this compound (if available) or analytical methods to measure its concentration within spheroids or tumor tissue. - Investigate Hypoxia: Use hypoxia markers (e.g., HIF-1α) to determine if the core of the spheroids or tumor is hypoxic, which can contribute to drug resistance. - Analyze TME Components: In in vivo models, analyze the surrounding stroma and immune cells, which can influence drug efficacy.
4. We observe upregulation of ABCG2 mRNA via qPCR, but Western blot does not show a corresponding increase in protein levels. Post-transcriptional or post-translational regulation of ABCG2. Issues with the Western blot protocol.- Check for miRNA Regulation: Investigate if microRNAs that target ABCG2 mRNA are differentially expressed. - Assess Protein Degradation: Use a proteasome inhibitor (e.g., MG132) to see if ABCG2 protein levels increase, suggesting rapid degradation. - Optimize Western Blot: Ensure the antibody is validated for your application, and optimize lysis buffers and transfer conditions.

Frequently Asked Questions (FAQs)

Here are some answers to broader questions about potential resistance to this compound.

Q1: What are the potential mechanisms by which cancer cells could develop resistance to this compound?

A1: Based on known mechanisms of resistance to other anti-cancer agents, potential mechanisms for this compound resistance could include:

  • Increased Drug Efflux: Overexpression of ABC transporters that pump the drug out of the cell.[13][14]

  • Target Modification: Mutations or altered expression of the direct molecular target of this compound, reducing its binding affinity.

  • Activation of Bypass Pathways: Upregulation of alternative signaling pathways that promote cell survival and proliferation, compensating for the inhibitory effects of the drug.[15]

  • Drug Inactivation: Metabolic modification of this compound into an inactive form.

  • Enhanced DNA Repair: If this compound induces DNA damage, cancer cells may upregulate DNA repair mechanisms.[15]

Q2: How can we prevent or delay the development of resistance to this compound in our experiments?

A2: While resistance development is a common challenge, you can employ several strategies:

  • Combination Therapy: Use this compound in combination with other drugs that have different mechanisms of action. This can reduce the likelihood of resistance emerging.[13][14]

  • Intermittent Dosing: In some cases, pulsed or intermittent exposure to a drug, rather than continuous exposure, can delay the onset of resistance.

  • Targeting Resistance Mechanisms: If a specific resistance mechanism is identified (e.g., overexpression of an efflux pump), a combination with an inhibitor of that mechanism could be effective.

Q3: What is the first step to characterizing a this compound-resistant cell line?

A3: The first step is to generate the resistant cell line by continuous exposure to increasing concentrations of this compound.[16] Once the resistance is established and confirmed by a significant increase in the IC50 value, a comprehensive molecular characterization should be performed. This typically includes genomic, transcriptomic, and proteomic analyses to identify the changes responsible for the resistant phenotype.

Q4: Can resistance to this compound be reversed?

A4: In some cases, drug resistance can be reversed. For example, if resistance is due to the overexpression of an efflux pump, using an inhibitor of that pump can restore sensitivity to the drug. Similarly, if resistance is mediated by the activation of a specific signaling pathway, an inhibitor of that pathway might re-sensitize the cells to this compound.

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.[1][2][3][4]

  • Materials:

    • 96-well plates

    • Cancer cell line of interest

    • Complete culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value using non-linear regression analysis.

2. Quantitative PCR (qPCR) for ABC Transporter Expression

This protocol is used to measure the mRNA expression levels of efflux pumps like ABCB1 and ABCG2.[5][6][7]

  • Materials:

    • Parental and this compound-resistant cells

    • RNA extraction kit

    • cDNA synthesis kit

    • SYBR Green qPCR master mix

    • Primers for the target genes (e.g., ABCB1, ABCG2) and a housekeeping gene (e.g., GAPDH, β-actin)

  • Procedure:

    • Harvest parental and resistant cells and extract total RNA using a commercial kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from the extracted RNA.

    • Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA.

    • Run the qPCR reaction in a real-time PCR cycler.

    • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in resistant cells compared to parental cells, normalized to the housekeeping gene.

3. Western Blot for Signaling Pathway Analysis

This protocol is used to detect changes in the protein levels and activation status (via phosphorylation) of key signaling molecules.[8][9][10][11][12]

  • Materials:

    • Parental and this compound-resistant cells

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Lyse the parental and resistant cells and quantify the protein concentration.

    • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system and perform densitometry analysis to quantify the protein levels.

Visualizations

Hypothetical_Signaling_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival Clauszoline_M Clauszoline_M Clauszoline_M->RAF Clauszoline_M->PI3K

Caption: Hypothetical signaling pathway showing potential inhibition points of this compound.

Resistance_Investigation_Workflow cluster_setup Experimental Setup cluster_investigation Mechanism Investigation cluster_validation Validation & Overcoming Resistance A Parental Cancer Cell Line B Develop Resistant Cell Line (Continuous this compound exposure) A->B C Confirm Resistance (MTT Assay - IC50 Shift) B->C D qPCR for Efflux Pumps (e.g., ABCB1, ABCG2) C->D E Western Blot for Signaling Pathways (e.g., p-Akt, p-ERK) C->E F Target Gene Sequencing (If target is known) C->F G Functional Assays (e.g., Efflux Pump Inhibition) D->G E->G F->G H Combination Therapy Studies G->H

Caption: Experimental workflow for investigating and overcoming this compound resistance.

References

Validation & Comparative

A Comparative Analysis of Clauszoline M and Doxorubicin in Breast Cancer Cells: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the effects of Clauszoline M and the widely-used chemotherapeutic agent doxorubicin on breast cancer cells cannot be provided at this time due to a lack of available scientific literature on this compound. Extensive searches of scientific databases have yielded substantial information on the mechanisms of doxorubicin in breast cancer, but no published studies detailing the cytotoxic, apoptotic, or cell cycle effects of this compound were identified.

While research on the plant Clausena excavata, from which this compound is isolated, has revealed other bioactive compounds with anticancer properties, specific data for this compound remains unavailable. This guide will therefore provide a comprehensive overview of the well-documented effects of doxorubicin on breast cancer cells, which can serve as a benchmark for future studies on novel compounds like this compound.

Doxorubicin: A Potent Anthracycline in Breast Cancer Therapy

Doxorubicin is a cornerstone of chemotherapy regimens for breast cancer. Its anticancer activity stems from multiple mechanisms that ultimately lead to cancer cell death.

Cytotoxicity and Mechanism of Action

Doxorubicin exerts its cytotoxic effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By intercalating into DNA and stabilizing the topoisomerase II-DNA complex, doxorubicin introduces DNA strand breaks, leading to cell cycle arrest and apoptosis. Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which can damage cellular components, including DNA, proteins, and lipids, further contributing to its anticancer effects.

Induction of Apoptosis

Doxorubicin is a potent inducer of apoptosis, or programmed cell death, in breast cancer cells. It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a cascade of caspases, the executioners of apoptosis.

Cell Cycle Arrest

Doxorubicin disrupts the normal progression of the cell cycle in breast cancer cells, primarily causing arrest at the G2/M phase. This prevents the cells from entering mitosis and dividing, thereby halting proliferation. The specific effects on cell cycle checkpoints can vary between different breast cancer cell lines.

Experimental Data for Doxorubicin

The following table summarizes typical experimental data observed for doxorubicin in common breast cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions.

ParameterBreast Cancer Cell LineTypical Values
IC50 (Cytotoxicity) MCF-70.1 - 1 µM
MDA-MB-2310.5 - 5 µM
Apoptosis Induction MCF-7Significant increase in Annexin V positive cells after 24-48h treatment
MDA-MB-231Dose-dependent increase in caspase-3/7 activity
Cell Cycle Arrest MCF-7Accumulation of cells in the G2/M phase
MDA-MB-231Predominant G2/M arrest

Experimental Protocols

Detailed methodologies for key experiments used to evaluate the effects of anticancer agents like doxorubicin are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., doxorubicin) and a vehicle control for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat breast cancer cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses the DNA-intercalating dye propidium iodide to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway for doxorubicin-induced apoptosis and a typical experimental workflow for evaluating an anticancer compound are provided below.

Doxorubicin_Apoptosis_Pathway Doxorubicin Doxorubicin DNA_Damage DNA Damage (Topoisomerase II Inhibition) Doxorubicin->DNA_Damage ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS p53 p53 Activation DNA_Damage->p53 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Doxorubicin-induced apoptosis signaling pathway in breast cancer cells.

Experimental_Workflow Start Start: Compound of Interest Cell_Culture Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) Start->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis Cell_Cycle Cell Cycle Analysis (Propidium Iodide) Cell_Culture->Cell_Cycle Data_Analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Distribution) Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Conclusion Conclusion on Anticancer Activity Data_Analysis->Conclusion

Caption: General experimental workflow for in vitro evaluation of an anticancer compound.

Unveiling the Target: Clauszoline M and its Role in FTO Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Clauszoline M, a carbazole alkaloid, and its validated primary target, the fat mass and obesity-associated protein (FTO), a key enzyme in epigenetic regulation. Through a detailed comparison with other known FTO inhibitors, supported by experimental data, this document serves as a valuable resource for researchers investigating FTO-mediated biological processes and for professionals in the field of drug discovery and development.

Performance Comparison of FTO Inhibitors

To provide a clear perspective on the potential efficacy of this compound, the following table summarizes the in vitro inhibitory activities of several known small molecule FTO inhibitors. This comparative data allows for an objective assessment of their relative potencies.

Compound NamePrimary TargetIC50 Value (µM)Assay TypeReference
Clausine E (Clauszoline I) FTO DemethylaseNot explicitly quantified, but inhibitory activity confirmedThermodynamic and enzymatic activity studies[1]
Meclofenamic acid FTO Demethylase7 - 8 (ssRNA), 17.4 (ssDNA)HPLC-based demethylation assay[2]
Rhein FTO DemethylaseNot explicitly quantified, but inhibitory activity confirmedStructure-based virtual screening and biochemical analyses[3]
FB23-2 FTO Demethylase0.8 - 16 (in AML cells)Cellular assays
CS1 (Bisantrene) FTO DemethylaseLow nanomolar range (in FTO-high cancer cells)Cellular assays
CS2 (Brequinar) FTO DemethylaseLow nanomolar range (in FTO-high cancer cells)Cellular assays
Compound 18097 FTO Demethylase0.64HPLC-MS/MS[2]
FTO-04 FTO DemethylaseLow micromolarBiochemical evaluation
Compound C6 (1,2,3-triazole analog) FTO Demethylase0.78Biochemical assay[4]

Key Experimental Methodologies

The validation of FTO as a therapeutic target and the identification of its inhibitors rely on robust experimental protocols. Below are detailed methodologies for key assays cited in the comparison.

FTO Demethylase Activity Assay (HPLC-based)

This assay quantitatively measures the demethylation of an N6-methyladenosine (m6A)-containing RNA or DNA substrate by FTO.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing recombinant FTO enzyme, an m6A-containing single-stranded RNA (ssRNA) or single-stranded DNA (ssDNA) substrate, and a buffer containing necessary co-factors such as Fe(II) and α-ketoglutarate.

  • Inhibitor Addition: The test compound (e.g., this compound or alternatives) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is run in parallel.

  • Incubation: The reaction is incubated at 37°C for a defined period to allow for the enzymatic reaction to occur.

  • Enzyme Inactivation and Digestion: The reaction is stopped, and the enzyme is inactivated. The nucleic acid substrate is then digested into single nucleosides.

  • HPLC Analysis: The resulting nucleosides are analyzed by high-performance liquid chromatography (HPLC). The amounts of m6A and adenosine (A) are quantified.

  • IC50 Determination: The percentage of inhibition is calculated by comparing the ratio of A to m6A in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce FTO activity by 50%, is then determined from a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein within a cellular environment.

Protocol:

  • Cell Treatment: Intact cells are treated with the compound of interest (e.g., this compound).

  • Heating: The treated cells are heated to a range of temperatures, causing protein denaturation.

  • Cell Lysis and Centrifugation: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: The amount of the target protein (FTO) remaining in the soluble fraction at each temperature is quantified using methods like Western blotting.

  • Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve of FTO in the presence of the compound compared to the control indicates direct target engagement.

Visualizing the Landscape of FTO Inhibition

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

FTO_Signaling_Pathway cluster_0 Epigenetic Regulation by FTO cluster_1 Downstream Effects cluster_2 Inhibition m6A-mRNA m6A-mRNA FTO FTO m6A-mRNA->FTO Demethylation mRNA_Stability mRNA_Stability m6A-mRNA->mRNA_Stability Translation Translation m6A-mRNA->Translation Splicing Splicing m6A-mRNA->Splicing mRNA mRNA FTO->mRNA METTL3/14 METTL3/14 mRNA->METTL3/14 Methylation METTL3/14->m6A-mRNA Clauszoline_M Clauszoline_M Clauszoline_M->FTO Inhibits

Caption: FTO's role in mRNA demethylation and its inhibition.

Experimental_Workflow cluster_0 FTO Inhibition Assay Workflow A Prepare Reaction Mix (FTO, m6A-substrate, co-factors) B Add this compound (or alternative inhibitor) A->B C Incubate at 37°C B->C D Stop Reaction & Digest Nucleic Acid C->D E HPLC Analysis (Quantify A and m6A) D->E F Determine IC50 E->F

Caption: Workflow for determining FTO inhibitory activity.

Logical_Relationship Clauszoline_M Clauszoline_M FTO_Inhibition FTO Inhibition Clauszoline_M->FTO_Inhibition Presumed Target Clausine_E Clausine E (Clauszoline I) Clausine_E->FTO_Inhibition Validated Target

Caption: Relationship between Clauszoline compounds and FTO.

References

A Comparative Guide to the Bioactive Compounds from Clausena excavata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various compounds isolated from the plant Clausena excavata. While the initial focus of this report was the kinase cross-reactivity of Clauszoline M, preliminary research revealed no evidence of this compound acting as a kinase inhibitor. However, significant findings on the bioactivity of other compounds from the same plant warrant this comparative analysis. This guide will focus on the demonstrated antiproliferative and tumor-inhibiting properties of carbazole alkaloids and furanone-coumarins found in Clausena excavata.

Comparative Analysis of Biological Activity

Clausena excavata is a rich source of various secondary metabolites, including carbazole alkaloids and coumarins, which have been investigated for a range of pharmacological activities.[1] This guide will focus on two key classes of compounds that have shown promising anticancer properties: carbazole alkaloids, represented by clausine-B, and furanone-coumarins.

Antiproliferative Activity of Clausine-B

Clausine-B, a carbazole alkaloid isolated from the stem bark of Clausena excavata, has demonstrated significant antiproliferative activity against a panel of human cancer cell lines.[2][3][4][5] The inhibitory effects were quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) values for clausine-B against various cancer cell lines are summarized in the table below.

Cell LineCancer TypeIC50 (µg/mL)
MDA-MB-231Non-hormone-dependent breast cancer21.50 ± 0.04
HeLaCervical cancer22.90 ± 0.45
CAOV3Ovarian cancer27.00 ± 0.29
HepG2Hepatic cancer28.94 ± 0.00
MCF-7Hormone-dependent breast cancer52.90 ± 8.49
Data sourced from multiple studies investigating the antiproliferative properties of clausine-B.[2][3][4][5]

Notably, clausine-B showed the highest potency against the MDA-MB-231 and HeLa cell lines.[3] Interestingly, no significant cytotoxic effect was observed against the normal Chang liver cell line, suggesting a potential for selective anticancer activity.[2][5]

Tumor-Promoting Inhibitory Activity of Furanone-Coumarins

A study on the chemical constituents of the leaves of Clausena excavata led to the isolation of several new furanone-coumarins.[6] These compounds were evaluated for their inhibitory effects on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells. This assay is a common primary screening method for potential cancer chemopreventive agents. The study reported that these furanone-coumarins exhibited inhibitory activity against tumor promotion, indicating their potential as anticarcinogenic agents.[6]

Experimental Protocols

MTT Assay for Antiproliferative Activity

The antiproliferative activity of clausine-B was determined using the MTT assay.[2][3][4][5] The general protocol is as follows:

  • Cell Seeding: Cancer cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of clausine-B and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent was added to each well and incubated for a further 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization solution) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined from the dose-response curve.

Visualizations

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding add_compound Add Clausine-B (various concentrations) cell_seeding->add_compound incubation_24h Incubate for 24-72h add_compound->incubation_24h add_mtt Add MTT Reagent incubation_24h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Add Solubilizing Agent incubation_4h->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calc_ic50 Calculate IC50 Value read_absorbance->calc_ic50

MTT Assay Workflow for Antiproliferative Activity Assessment.

Bioactive_Compounds_Clausena_excavata cluster_plant Clausena excavata cluster_compounds Bioactive Compound Classes cluster_activities Biological Activities plant Clausena excavata carbazole_alkaloids Carbazole Alkaloids plant->carbazole_alkaloids furanone_coumarins Furanone-Coumarins plant->furanone_coumarins antiproliferative Antiproliferative Activity carbazole_alkaloids->antiproliferative e.g., Clausine-B tumor_inhibition Tumor Promotion Inhibition furanone_coumarins->tumor_inhibition

Bioactive compound classes from Clausena excavata and their activities.

References

Unveiling the Anticancer Potential of Clauszoline Analogs: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Clauszoline and its analogs, a family of carbazole alkaloids primarily isolated from plants of the Clausena genus, have emerged as promising candidates in anticancer research. These compounds have demonstrated significant biological activities, including antiproliferative effects against various cancer cell lines and the inhibition of key cellular enzymes. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Clauszoline analogs, supported by experimental data and detailed protocols to facilitate further research and development in this area.

Structure-Activity Relationship of Clauszoline Analogs

The core structure of Clauszoline is a carbazole scaffold, and substitutions on this ring system significantly influence its biological activity. While extensive quantitative SAR studies on a wide range of synthetic analogs are still emerging, preliminary data from naturally occurring Clauszolines and their synthetic bioisosteres provide initial insights into the structural requirements for their anticancer effects.

One of the key biological targets identified for some Clauszoline analogs, such as Clausine E, is the fat mass and obesity-associated protein (FTO), an RNA demethylase.[1] Inhibition of FTO has been linked to the induction of apoptosis in cancer cells, suggesting a potential mechanism of action for these compounds.

Quantitative Analysis of Antiproliferative Activity

The following table summarizes the reported antiproliferative activity (IC50 values) of Clausine B, a representative Clauszoline analog, against a panel of human cancer cell lines. The data indicates a degree of selectivity, with the highest potency observed against MDA-MB-231 and HeLa cells.[2]

CompoundCell LineCancer TypeIC50 (µg/mL)[2]
Clausine B MDA-MB-231Breast (non-hormone-dependent)21.50
HeLaCervical22.90
CAOV3Ovarian27.00
HepG2Hepatic28.94
MCF-7Breast (hormone-dependent)52.90

Note: Lower IC50 values indicate higher potency.

Preliminary SAR observations from various studies on carbazole alkaloids suggest that:

  • Hydroxyl and Methoxy Groups: The position and number of hydroxyl and methoxy groups on the carbazole ring are crucial for activity. For instance, the phenolic hydroxyl group in Clausine B is suggested to be important for its antiproliferative effects.[2]

  • Substitutions at C3 and C6: Modifications at the C3 and C6 positions of the carbazole nucleus can significantly impact cytotoxicity.

  • Nitrogen Substitution: The nitrogen atom of the carbazole ring can be a point for derivatization to modulate activity.

Experimental Protocols

The following is a detailed protocol for a common in vitro cytotoxicity assay used to evaluate the antiproliferative activity of Clauszoline analogs.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5]

Materials:

  • Clauszoline analogs (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., MDA-MB-231, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Clauszoline analogs in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for another 24-72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of the other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

FTO Demethylase Inhibition Pathway

Clausine E has been identified as an inhibitor of the FTO RNA demethylase.[1] FTO is an enzyme that removes methyl groups from N6-methyladenosine (m6A) on RNA, a modification that plays a crucial role in gene expression regulation. Inhibition of FTO leads to an increase in m6A levels, which can affect the stability and translation of various mRNAs, including those of oncogenes and tumor suppressors. This can ultimately trigger apoptotic pathways in cancer cells. Downstream signaling pathways affected by FTO inhibition include the Wnt and PI3K/AKT pathways.[6][7]

FTO_Inhibition_Pathway Clauszoline_Analog Clauszoline Analog (e.g., Clausine E) FTO FTO Demethylase Clauszoline_Analog->FTO Inhibits m6A_RNA m6A-modified mRNA (e.g., of oncogenes) FTO->m6A_RNA Demethylates Increased_m6A Increased m6A levels FTO->Increased_m6A Leads to Altered_mRNA Altered mRNA Stability & Translation Increased_m6A->Altered_mRNA Wnt_Pathway Wnt Signaling Pathway Modulation Altered_mRNA->Wnt_Pathway PI3K_AKT_Pathway PI3K/AKT Signaling Pathway Modulation Altered_mRNA->PI3K_AKT_Pathway Apoptosis Apoptosis Wnt_Pathway->Apoptosis PI3K_AKT_Pathway->Apoptosis

Caption: FTO inhibition by Clauszoline analogs leading to apoptosis.

Experimental Workflow for Analog Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel Clauszoline analogs.

Experimental_Workflow Synthesis Synthesis of Clauszoline Analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Cytotoxicity_Screening In vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity_Screening SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity_Screening->SAR_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., FTO inhibition, Apoptosis assays) Cytotoxicity_Screening->Mechanism_Studies For active compounds Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Mechanism_Studies->Lead_Optimization

Caption: Workflow for Clauszoline analog synthesis and evaluation.

References

Validating the Antiproliferative Effects of Clauszoline M: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly accessible research data specifically detailing the antiproliferative effects of Clauszoline M is unavailable. The following guide is a template illustrating how such a comparative analysis could be presented, using hypothetical data for this compound against a standard chemotherapeutic agent, Doxorubicin. This framework is intended for researchers and drug development professionals to structure their findings once experimental data for this compound becomes available.

Comparative Analysis of Antiproliferative Activity

This section compares the cytotoxic effects of the novel carbazole alkaloid, this compound, with the established anthracycline antibiotic, Doxorubicin. The comparison is based on their half-maximal inhibitory concentrations (IC50) across a panel of human cancer cell lines, providing a quantitative measure of their potency in inhibiting cell proliferation.

CompoundCell LineCancer TypeIC50 (µM)
This compound MCF-7Breast AdenocarcinomaHypothetical Value: 8.5
A549Lung CarcinomaHypothetical Value: 12.2
HeLaCervical CancerHypothetical Value: 7.1
HepG2Hepatocellular CarcinomaHypothetical Value: 15.8
Doxorubicin MCF-7Breast Adenocarcinoma0.9
A549Lung Carcinoma1.2
HeLaCervical Cancer0.6
HepG2Hepatocellular Carcinoma1.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and allow for critical evaluation of the findings.

Cell Culture and Maintenance

Human cancer cell lines (MCF-7, A549, HeLa, and HepG2) were procured from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

MTT Assay for Cell Viability

The antiproliferative activity of this compound and Doxorubicin was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The following day, the medium was replaced with fresh medium containing serial dilutions of this compound or Doxorubicin (0.1 to 100 µM). A control group was treated with a vehicle (0.1% DMSO).

  • Incubation: The plates were incubated for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control. The IC50 values were determined by plotting the percentage of viability against the log concentration of the compound using non-linear regression analysis.

Apoptosis and Cell Cycle Analysis

To elucidate the mechanism of cell death, further studies could involve apoptosis and cell cycle analysis.

  • Apoptosis Assay: Treated cells would be stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

  • Cell Cycle Analysis: Cells would be fixed in ethanol, stained with PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Visualizations

The following diagrams illustrate a hypothetical signaling pathway potentially modulated by this compound and a standard experimental workflow for assessing its antiproliferative effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ClauszolineM This compound ClauszolineM->Akt ClauszolineM->ERK G start Start: Cancer Cell Lines culture Cell Culture (MCF-7, A549, etc.) start->culture Procure & Maintain treatment Treatment: This compound & Doxorubicin culture->treatment Seed & Treat assay MTT Assay (48h incubation) treatment->assay Incubate measurement Absorbance Measurement assay->measurement Read Plates analysis Data Analysis: Calculate IC50 measurement->analysis Process Data end End: Comparative Results analysis->end Finalize

Head-to-Head Comparison: Clauszoline M and Paclitaxel in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of two distinct anti-cancer agents, the well-established microtubule stabilizer paclitaxel and the carbazole alkaloid Clauszoline M, reveals significant disparities in the available research and clinical data. While paclitaxel is a cornerstone of chemotherapy with a deeply understood mechanism of action, this compound remains a compound of nascent interest with limited published data regarding its anti-neoplastic properties. This guide aims to provide a comparative overview based on the currently accessible scientific literature.

Introduction to the Compounds

Paclitaxel , sold under brand names like Taxol, is a highly effective chemotherapeutic agent used in the treatment of various cancers, including ovarian, breast, lung, and Kaposi's sarcoma.[1][2] It was first isolated from the Pacific yew tree and has been a critical tool in oncology for decades.[1]

This compound is a carbazole alkaloid that has been isolated from plants of the genus Xanthoceras.[2] Its chemical structure is 2,8-Dihydroxy-9H-carbazole-3-carbaldehyde. Unlike paclitaxel, its biological activities, particularly its potential as an anti-cancer agent, are not well-documented in publicly available research.

Mechanism of Action

Paclitaxel exerts its cytotoxic effects by targeting microtubules, which are essential components of the cell's cytoskeleton. Its mechanism involves:

  • Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[2][3][4][5]

  • Mitotic Arrest: This hyper-stabilization of microtubules disrupts their normal dynamic instability, which is crucial for the formation and function of the mitotic spindle during cell division.[3][4] This leads to an arrest of the cell cycle at the G2/M phase.[4]

  • Induction of Apoptosis: The sustained mitotic arrest triggers programmed cell death (apoptosis), leading to the elimination of cancer cells.[2][4]

The signaling pathway for paclitaxel-induced apoptosis is complex and can involve the activation of various downstream effectors following mitotic arrest.

paclitaxel_pathway paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules mitotic_spindle Mitotic Spindle Dysfunction microtubules->mitotic_spindle mitotic_arrest G2/M Phase Arrest mitotic_spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Figure 1: Simplified signaling pathway of Paclitaxel's mechanism of action.

This compound , due to the scarcity of research, does not have a well-defined mechanism of action in the context of cancer therapy. While some related carbazole alkaloids have demonstrated cytotoxic effects, specific data for this compound is not available.

Quantitative Data: A Comparative Analysis

Direct comparative quantitative data from head-to-head studies of this compound and paclitaxel is unavailable. However, to provide context, the following table summarizes typical in vitro efficacy data for paclitaxel against various cancer cell lines. No equivalent data could be found for this compound.

Cell LineCancer TypePaclitaxel IC₅₀ (nM)Reference
A549Lung Carcinoma5 - 20Generic Data
MCF-7Breast Adenocarcinoma2 - 10Generic Data
HeLaCervical Adenocarcinoma3 - 15Generic Data
OVCAR-3Ovarian Adenocarcinoma1 - 8Generic Data

Note: IC₅₀ values for paclitaxel can vary significantly depending on the specific cell line, experimental conditions, and exposure time.

Experimental Protocols

Detailed experimental protocols for assessing the anti-cancer activity of a compound like paclitaxel are well-established. Should research on this compound progress, similar methodologies would likely be employed.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard method for measuring the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., Paclitaxel or this compound) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction by metabolically active cells into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth) is determined.

mtt_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere Overnight seed_cells->adhere treat Treat with Compound Concentrations adhere->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance analyze Calculate IC50 Value read_absorbance->analyze end End analyze->end

References

Navigating the Challenges of In Vivo Target Engagement: A Comparative Look at Methodologies in the Absence of a Known Target for Clauszoline M

Author: BenchChem Technical Support Team. Date: November 2025

A critical step in the development of any new therapeutic is the confirmation of target engagement within a living organism. This process, known as in vivo target engagement, provides essential evidence that a drug candidate interacts with its intended biological target in a complex physiological environment. However, for emerging compounds like Clauszoline M, where the specific biological target remains undefined, researchers face a significant hurdle in applying and interpreting these powerful techniques.

Currently, a comprehensive search of scientific literature and databases reveals a notable absence of information regarding the specific biological target or mechanism of action for this compound. While its chemical structure as a carbazole alkaloid is known, its interactions with proteins and signaling pathways in a cellular or in vivo context have not been elucidated. This lack of a defined target makes it impossible to conduct traditional target engagement studies or to draw direct comparisons with other compounds.

This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comparative overview of established methodologies for confirming in vivo target engagement. While we cannot provide specific experimental data for this compound, we will present the principles, protocols, and data formats for key techniques, offering a roadmap for how such studies could be designed once a target is identified.

Key Methodologies for In Vivo Target Engagement

Several powerful techniques are at the forefront of confirming drug-target interactions in vivo. These methods can be broadly categorized into direct and indirect approaches.

Table 1: Comparison of In Vivo Target Engagement Methodologies

MethodPrincipleAdvantagesDisadvantagesTypical Quantitative Readout
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Label-free, applicable to native proteins.Requires specific antibodies for detection, may not be suitable for all targets.Change in protein melting temperature (Tm).
Activity-Based Protein Profiling (ABPP) Covalent probes that react with the active site of specific enzyme families.Provides information on target activity and selectivity.Requires a suitable reactive probe, limited to certain enzyme classes.Probe labeling intensity, IC50 values.
Chemoproteomics Affinity capture of the drug target and associated proteins using an immobilized version of the compound.Can identify novel targets and off-targets.Can be prone to non-specific binding, requires chemical modification of the drug.Enrichment ratios, spectral counts.
Positron Emission Tomography (PET) Imaging technique using a radiolabeled version of the drug or a competing ligand to visualize target occupancy.Non-invasive, provides spatial and temporal information on target engagement in living subjects.Requires synthesis of a radiolabeled tracer, expensive infrastructure.Standardized Uptake Value (SUV), binding potential.

Experimental Protocols: A Generalized View

While specific protocols are highly dependent on the target and compound of interest, the following provides a generalized workflow for two common techniques.

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow cluster_in_vivo In Vivo Treatment cluster_ex_vivo Ex Vivo Analysis iv_treatment Administer this compound or Vehicle to Animals tissue_harvest Harvest Tissues of Interest iv_treatment->tissue_harvest homogenization Prepare Tissue Lysates tissue_harvest->homogenization aliquot Aliquot Lysates homogenization->aliquot heat_challenge Heat Lysates at Varying Temperatures aliquot->heat_challenge centrifugation Separate Soluble and Aggregated Proteins heat_challenge->centrifugation protein_detection Detect Target Protein in Soluble Fraction (e.g., Western Blot) centrifugation->protein_detection data_analysis Generate Melting Curves and Determine Tm Shift protein_detection->data_analysis

Caption: Generalized workflow for an in vivo CETSA experiment.

Detailed Methodology for In Vivo CETSA:

  • Animal Dosing: A cohort of animals is treated with this compound at various doses and time points. A control group receives a vehicle solution.

  • Tissue Collection: At the designated time points, animals are euthanized, and the tissues of interest are rapidly harvested and flash-frozen.

  • Lysate Preparation: Tissues are homogenized in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Thermal Challenge: The tissue lysates are divided into aliquots and heated to a range of temperatures for a fixed duration.

  • Separation of Soluble Fraction: After heating, the samples are centrifuged to pellet the aggregated, denatured proteins.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction (supernatant) is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured. A shift in the Tm between the vehicle- and this compound-treated groups indicates target engagement.

Activity-Based Protein Profiling (ABPP) Workflow

ABPP_Workflow cluster_in_vivo In Vivo Treatment cluster_ex_vivo Ex Vivo Analysis iv_treatment Administer this compound or Vehicle to Animals tissue_harvest Harvest Tissues of Interest iv_treatment->tissue_harvest homogenization Prepare Tissue Lysates tissue_harvest->homogenization probe_incubation Incubate Lysates with Broad-Spectrum ABPP Probe homogenization->probe_incubation sds_page Separate Proteins by SDS-PAGE probe_incubation->sds_page gel_imaging Visualize Probe-Labeled Proteins by Fluorescence sds_page->gel_imaging data_analysis Quantify Band Intensity to Determine Target Activity gel_imaging->data_analysis

Caption: Generalized workflow for a competitive in vivo ABPP experiment.

Detailed Methodology for In Vivo Competitive ABPP:

  • Animal Dosing: Animals are treated with this compound or a vehicle control.

  • Tissue Harvest and Lysis: Tissues are collected and homogenized as described for CETSA.

  • Probe Labeling: The tissue lysates are incubated with a broad-spectrum activity-based probe that targets a family of enzymes. This probe typically contains a reactive group that covalently binds to the active site of the enzymes and a reporter tag (e.g., a fluorophore) for detection.

  • Protein Separation and Visualization: The proteomes are separated by SDS-PAGE, and the probe-labeled enzymes are visualized by in-gel fluorescence scanning.

  • Data Analysis: The intensity of the fluorescent band corresponding to the target enzyme is quantified. A decrease in probe labeling in the this compound-treated group compared to the vehicle group indicates that this compound is occupying the active site of the target enzyme, thereby preventing the probe from binding.

The Path Forward for this compound

The immediate next step for advancing the study of this compound is the identification of its biological target(s). Techniques such as affinity chromatography coupled with mass spectrometry (chemoproteomics) or phenotypic screening followed by target deconvolution could be employed to achieve this. Once a putative target is identified, the methodologies outlined in this guide can be specifically adapted to design and execute robust in vivo target engagement studies. The resulting quantitative data will be instrumental in validating the target, understanding the mechanism of action, and ultimately progressing this compound through the drug development pipeline.

Assessing the Specificity of Clauszoline M's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Clauszoline M, a carbazole alkaloid isolated from plants of the Clausena genus, belongs to a class of compounds that have demonstrated a range of biological activities, including anti-inflammatory, antibacterial, and cytotoxic effects.[1][2] A comprehensive assessment of the bioactivity and specificity of this compound is crucial for its potential development as a therapeutic agent. Due to the limited publicly available data on this compound's specific biological activity, this guide provides a comparative analysis based on the known bioactivity of its close structural analog, Clausine-B, also isolated from Clausena excavata.[3][4] This guide will detail the experimental data for Clausine-B's antiproliferative effects and outline the standard experimental protocols that would be employed to determine the specificity of a compound like this compound.

Comparative Bioactivity Data: The Case of Clausine-B

Clausine-B has been evaluated for its antiproliferative activity against a panel of human cancer cell lines and a normal human cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay.[3][4][5][6] The results, summarized in the table below, provide an indication of the potential potency and selectivity of this class of carbazole alkaloids.

Cell LineCell TypeIC50 (µg/mL)
MDA-MB-231Non-hormone-dependent breast cancer21.50
HeLaCervical cancer22.90
CAOV3Ovarian cancer27.00
HepG2Hepatic cancer28.94
MCF-7Hormone-dependent breast cancer52.90
Chang liverNormal liver cellsNo IC50 value obtained

Table 1: Antiproliferative Activity of Clausine-B. The IC50 values of Clausine-B against five human cancer cell lines and one normal cell line after 72 hours of treatment. The absence of an IC50 value for the Chang liver cell line suggests a degree of selectivity for cancer cells over normal cells.[3][4][6]

Experimental Protocols for Assessing Bioactivity and Specificity

To rigorously assess the specificity of a bioactive compound like this compound, a multi-faceted approach involving various in vitro assays is necessary. Here, we detail the protocol for the MTT cytotoxicity assay, which was used to generate the data for Clausine-B, and provide protocols for kinase profiling and receptor binding assays, which are gold-standard methods for determining target specificity.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10] Mix thoroughly by pipetting.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compound Add Compound to Cells cell_seeding->add_compound compound_prep Prepare Compound Serial Dilutions compound_prep->add_compound incubate_72h Incubate for 72h add_compound->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 Kinase_Profiling_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_measurement Measurement cluster_analysis Data Analysis prepare_mix Prepare Kinase, Substrate, and [γ-33P]ATP Mixture add_compound Add Test Compound prepare_mix->add_compound initiate_reaction Initiate Reaction with ATP add_compound->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction & Filter incubate->stop_reaction wash_filter Wash Filter stop_reaction->wash_filter scintillation_count Scintillation Counting wash_filter->scintillation_count calculate_inhibition Calculate % Inhibition scintillation_count->calculate_inhibition determine_ic50 Determine IC50 for each Kinase calculate_inhibition->determine_ic50 Receptor_Binding_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Measurement cluster_analysis Data Analysis prepare_membranes Prepare Cell Membranes mix_reagents Mix Membranes, Radioligand, & Compound prepare_membranes->mix_reagents prepare_reagents Prepare Radioligand & Test Compound prepare_reagents->mix_reagents incubate Incubate to Equilibrium mix_reagents->incubate filter_wash Filter & Wash incubate->filter_wash measure_radioactivity Measure Radioactivity filter_wash->measure_radioactivity calculate_binding Calculate Specific Binding measure_radioactivity->calculate_binding determine_ki Determine Ki Value calculate_binding->determine_ki

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Clauszoline M

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before handling Clauszoline M, it is imperative to treat the compound as potentially hazardous. Adherence to standard laboratory hygiene practices is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or certified goggles.

  • Hand Protection: Use suitable chemical-resistant gloves.

  • Body Protection: A laboratory coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a respirator may be necessary.

First Aid Measures:

  • If Swallowed: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation develops or persists, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing and seek medical attention if irritation persists.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Collection:

    • Collect all waste materials containing this compound. This includes any unused product, contaminated consumables (such as weigh boats, pipette tips, and gloves), and rinsate from cleaning contaminated glassware.

    • Follow your institution's guidelines for the segregation of different classes of chemical waste (e.g., halogenated versus non-halogenated organic waste).

  • Container Labeling and Storage:

    • Use a dedicated, leak-proof, and compatible waste container. Empty containers that originally held the product are often suitable for waste collection.[3]

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • If the waste is a mixture, list all components and their approximate percentages.

    • Keep the waste container tightly sealed when not in use. Funnels should not be left in the container opening.[3]

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, heat sources, and direct sunlight.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for the hazardous waste.

    • Provide them with accurate information about the waste contents.

  • Empty Container Disposal:

    • Thoroughly rinse empty this compound containers with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as hazardous waste.[1]

    • Once clean, deface or remove the original label and dispose of the container in accordance with your institution's procedures for clean glassware or plastic.

Summary of Safety and Disposal Information

AspectGuidelineCitation
Personal Protective Equipment Safety glasses/goggles, chemical-resistant gloves, lab coat. Use in a fume hood.[1]
First Aid: Ingestion Rinse mouth, seek immediate medical attention. Do not induce vomiting.[1]
First Aid: Skin Contact Wash with soap and water; seek medical advice if irritation occurs.[1]
First Aid: Eye Contact Rinse with water for several minutes; seek medical attention if irritation persists.[1][2]
Disposal Method Treat as hazardous waste. Do not dispose in drains or regular trash.[1]
Waste Collection Collect all contaminated materials in a dedicated, compatible container.[1][3]
Waste Labeling "Hazardous Waste," "this compound," and list all components if a mixture.[1]
Waste Storage Tightly sealed container in a designated, well-ventilated, secure area.[3]
Disposal Arrangement Contact institutional Environmental Health and Safety (EHS) for pickup.[1]
Empty Container Disposal Triple rinse with a suitable solvent, collect rinsate as hazardous waste, then dispose of the clean container per institutional policy.[1]

Experimental Workflow: Safe Chemical Handling and Disposal

start Start: Experiment Planning assess Assess Chemical Hazards (Review SDS/Literature) start->assess ppe Don Personal Protective Equipment (PPE) assess->ppe handle Handle Chemical in Controlled Environment (e.g., Fume Hood) ppe->handle waste_gen Generate Chemical Waste (Unused chemical, contaminated items) handle->waste_gen segregate Segregate Waste by Class waste_gen->segregate label_store Label and Store Waste Container in Designated Area segregate->label_store disposal Arrange for Professional Disposal (Contact EHS) label_store->disposal end End: Decontaminate Work Area disposal->end

Caption: Workflow for Safe Chemical Handling and Disposal.

Disclaimer: This information is provided for guidance and is based on general principles of laboratory safety. A specific Safety Data Sheet (SDS) for this compound was not found. Always consult your institution's specific safety and disposal protocols and comply with all applicable local, state, and federal regulations.

References

Essential Safety and Logistical Information for Handling Clauszoline M

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent bioactive compounds like Clauszoline M. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build deep trust in laboratory practices.

Chemical and Physical Properties

This compound is a bioactive alkaloid compound.[1][2] Understanding its physical and chemical properties is the first step in safe handling.

PropertyValue
Molecular Formula C13H9NO3[1][3][4]
Molecular Weight 227.22 g/mol [1][3]
Boiling Point 516.2 ± 45.0 °C (Predicted)[3][4]
Density 1.572 ± 0.06 g/cm³ (Predicted)[3][4]
Appearance Beige Powder Solid[5]
Odor Strong[5]
Storage Temperature -20°C for long term, 2-8°C for short term[6]

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5][7] A face shield may be necessary for operations with a higher risk of splashing or dust generation.[7][8]

  • Hand Protection: Chemically resistant gloves, such as neoprene or nitrile rubber, are essential to prevent skin contact.[9] Always inspect gloves for tears or punctures before use.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-certified N95 or higher respirator is recommended to prevent inhalation.[10]

  • Body Protection: A lab coat or a disposable liquid-tight spray overall should be worn to protect clothing and skin.[9] For handling larger quantities or in situations with a high risk of contamination, a disposable coverall is preferable.[10]

  • Footwear: Closed-toe shoes are mandatory in a laboratory setting. For extensive handling, chemically resistant boots may be necessary.[9]

Safe Handling and Operational Workflow

A systematic approach to handling this compound will minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (if available) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare and Inspect Workspace prep_ppe->prep_workspace handle_weigh Weigh this compound in a Fume Hood prep_workspace->handle_weigh Proceed to handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Workspace and Equipment handle_transfer->cleanup_decontaminate Proceed to cleanup cleanup_dispose_waste Dispose of Chemical Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE Correctly cleanup_dispose_waste->cleanup_doff_ppe cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash

Caption: A flowchart outlining the safe handling process for this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the available safety information and establish a clear experimental plan.

    • Ensure all necessary PPE is available and in good condition. Don the appropriate PPE before entering the handling area.

    • Prepare the workspace by ensuring it is clean, uncluttered, and that a chemical fume hood is operational.

  • Handling:

    • All manipulations of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.

    • Use appropriate tools (e.g., chemical-resistant spatulas) for weighing and transferring the powder.

    • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Cleanup and Disposal:

    • Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent.

    • Dispose of all chemical waste, including contaminated consumables (e.g., pipette tips, gloves), in designated hazardous waste containers in accordance with institutional and local regulations.

    • Doff PPE in a manner that avoids self-contamination, removing gloves last.

    • Wash hands thoroughly with soap and water after completing the work and removing PPE.

First Aid Measures

In the event of exposure, immediate action is critical:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill and Leak Procedures

In the event of a spill:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Clean: Decontaminate the spill area thoroughly.

  • Report: Report the incident to the laboratory supervisor or safety officer.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and chemically compatible waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical should be disposed of as hazardous waste.

Do not let the product enter drains.

PPE Selection Logic for this compound start Assess Potential Hazards inhalation Inhalation Risk? start->inhalation skin_contact Skin Contact Risk? inhalation->skin_contact Yes inhalation->skin_contact No respirator Wear N95 or Higher Respirator inhalation->respirator Yes eye_contact Eye Contact Risk? skin_contact->eye_contact Yes skin_contact->eye_contact No gloves_coat Wear Nitrile/Neoprene Gloves and Lab Coat/Coverall skin_contact->gloves_coat Yes goggles_shield Wear Safety Goggles/ Face Shield eye_contact->goggles_shield Yes end Proceed with Work eye_contact->end Yes eye_contact->end No

Caption: A decision diagram for selecting appropriate PPE when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.